1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
Description
BenchChem offers high-quality 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-pyrazol-1-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c12-8(13)9(4-1-2-5-9)11-7-3-6-10-11/h3,6-7H,1-2,4-5H2,(H,12,13) |
InChI Key |
KOWOSSQJZVHRRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N2C=CC=N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, suggesting its novelty, this guide establishes its chemical identity and outlines plausible synthetic pathways based on established organic chemistry principles. We will delve into the structural characteristics, predicted physicochemical properties, and potential therapeutic applications of this molecule, drawing parallels with structurally related compounds. This document serves as a foundational resource for researchers interested in the synthesis and exploration of this and similar pyrazole-containing cycloalkane carboxylic acids.
Introduction and Chemical Identity
1-(1-Pyrazolyl)cyclopentanecarboxylic acid is a unique molecule that incorporates a five-membered cyclopentane ring, a carboxylic acid functional group, and a pyrazole moiety. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a desirable component in drug design.[1] The cyclopentanecarboxylic acid portion provides a rigid, three-dimensional scaffold and a key functional group for further chemical modification, such as amide bond formation.
Chemical Structure:
Figure 1: Chemical structure of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid.
Note on CAS Number: As of the latest search, a dedicated CAS number for 1-(1-Pyrazolyl)cyclopentanecarboxylic acid has not been identified. Researchers synthesizing this compound for the first time are encouraged to report it to the Chemical Abstracts Service to obtain a new CAS registry number. A structurally similar compound, 1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid, has been assigned CID 91618696 in the PubChem database, indicating the existence of related structures.[1]
Proposed Synthetic Strategies
The synthesis of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid can be approached through several logical retrosynthetic pathways. The key challenge lies in the formation of the C-N bond between the cyclopentane ring and the pyrazole moiety at a quaternary carbon center.
Strategy A: Nucleophilic Addition of Pyrazole to a Cyclopentanone Precursor followed by Cyanohydrin Formation and Hydrolysis
This strategy involves the initial formation of a cyclopentanone derivative that can undergo nucleophilic attack by pyrazole. Subsequent steps would build the carboxylic acid functionality.
Workflow Diagram:
Figure 2: Proposed synthetic workflow for Strategy A.
Experimental Protocol (Hypothetical):
-
Synthesis of 1-(1-Pyrazolyl)cyclopentanone: To a solution of α-bromocyclopentanone in an aprotic solvent such as acetonitrile, add pyrazole and a non-nucleophilic base like potassium carbonate. Heat the reaction mixture to facilitate the nucleophilic substitution. Monitor the reaction by TLC until the starting material is consumed. Purify the product by column chromatography.
-
Formation of the Cyanohydrin: To a solution of 1-(1-Pyrazolyl)cyclopentanone in a suitable solvent, add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid. The reaction is typically carried out at low temperatures.
-
Hydrolysis to the Carboxylic Acid: The resulting trimethylsilyl cyanohydrin is then subjected to acidic or basic hydrolysis to yield the final product, 1-(1-Pyrazolyl)cyclopentanecarboxylic acid.
Causality: This approach leverages the known reactivity of α-haloketones with nucleophiles. The cyanohydrin route is a classic method for converting ketones into α-hydroxy carboxylic acids, which in this case would be the target α-pyrazolyl carboxylic acid.
Strategy B: Michael Addition of Pyrazole to a Cyclopentene Carboxylate Precursor
This alternative strategy involves the conjugate addition of pyrazole to an α,β-unsaturated ester on the cyclopentane ring.
Workflow Diagram:
Figure 3: Proposed synthetic workflow for Strategy B.
Experimental Protocol (Hypothetical):
-
Synthesis of Ethyl 1-cyclopentene-1-carboxylate: This starting material can be prepared from cyclopentanone through various methods, such as a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonate ylide, followed by esterification.
-
Michael Addition: In a suitable solvent, combine ethyl 1-cyclopentene-1-carboxylate with pyrazole in the presence of a base such as sodium ethoxide. The reaction may require heating to proceed at a reasonable rate.
-
Ester Hydrolysis: The resulting ester, ethyl 1-(1-Pyrazolyl)cyclopentanecarboxylate, is then hydrolyzed using standard conditions, for instance, with lithium hydroxide in a mixture of THF and water, to afford the target carboxylic acid.
Causality: The Michael addition is a powerful C-N bond-forming reaction. The electron-withdrawing nature of the ester group activates the double bond for nucleophilic attack by the pyrazole nitrogen.
Physicochemical Properties (Predicted)
While experimental data is not available, the physicochemical properties of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid can be predicted based on its structure.
| Property | Predicted Value/Range | Justification |
| Molecular Weight | 194.21 g/mol | Calculated from the molecular formula C10H12N2O2. |
| LogP | 1.0 - 2.0 | The presence of the polar carboxylic acid and pyrazole groups is balanced by the lipophilic cyclopentane ring. |
| pKa | 4.0 - 5.0 | Typical range for a carboxylic acid. The pyrazole ring may have a slight electron-withdrawing effect. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, DMSO, and DMF. | The carboxylic acid group will impart some water solubility, but the overall molecule is largely nonpolar. |
| Appearance | Likely a white to off-white solid at room temperature. | Carboxylic acids of this molecular weight are typically solids. |
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid make it an attractive candidate for various applications.
-
Medicinal Chemistry: Pyrazole-containing compounds exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The carboxylic acid handle allows for the straightforward synthesis of amide libraries for structure-activity relationship (SAR) studies. This compound could serve as a novel scaffold for the development of inhibitors for various enzymes or as ligands for receptors.
-
Materials Science: Carboxylic acid-functionalized heterocyclic compounds are valuable building blocks for the synthesis of metal-organic frameworks (MOFs).[4] The pyrazole nitrogen atoms can coordinate to metal centers, while the carboxylate group can act as a linker, potentially leading to the formation of porous materials with interesting catalytic or gas storage properties.
Areas for Future Research
The novelty of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid opens up several avenues for future investigation:
-
Definitive Synthesis and Characterization: The first priority is the successful synthesis and unambiguous characterization of the molecule using techniques such as NMR, mass spectrometry, and X-ray crystallography.
-
Exploration of Biological Activity: Screening the compound and its derivatives against a panel of biological targets would be a crucial step in identifying its therapeutic potential.
-
Derivatization and SAR Studies: Synthesis of a library of amides, esters, and other derivatives will be essential to understand the structure-activity relationships and optimize for desired properties.
-
Investigation as a MOF Precursor: The potential of this molecule as a building block for novel metal-organic frameworks warrants exploration.
Conclusion
1-(1-Pyrazolyl)cyclopentanecarboxylic acid represents a promising, yet underexplored, chemical entity. This technical guide has provided a framework for its synthesis, predicted its key properties, and highlighted its potential applications. By leveraging established synthetic methodologies and understanding the chemical nature of its constituent parts, researchers are well-equipped to embark on the synthesis and investigation of this novel compound and its derivatives, potentially unlocking new opportunities in drug discovery and materials science.
References
-
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011). Molecules. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2021). Signal Transduction and Targeted Therapy. [Link]
-
1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid. PubChem. [Link]
-
A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (2021). Molecules. [Link]
-
1-(1h-pyrazol-1-yl)cyclopropane-1-carboxylic acid. PubChemLite. [Link]
Sources
- 1. PubChemLite - 1-(1h-pyrazol-1-yl)cyclopropane-1-carboxylic acid (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 4. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
1-(1H-pyrazol-1-yl)cyclopentanecarboxylic Acid: A Technical Guide
The following technical guide details the structure, synthesis, and medicinal chemistry applications of 1-(1H-pyrazol-1-yl)cyclopentanecarboxylic acid , a specialized heterocyclic building block used in drug discovery.
Part 1: Introduction & Structural Analysis
Molecule Overview
1-(1H-pyrazol-1-yl)cyclopentanecarboxylic acid is a gem-disubstituted cyclopentane derivative featuring a carboxylic acid group and a pyrazole ring attached to the same carbon atom (C1).[1][2] This structural motif is significant in medicinal chemistry as a conformationally restricted bioisostere of
-
IUPAC Name: 1-(1H-pyrazol-1-yl)cyclopentanecarboxylic acid
-
Molecular Formula:
-
Molecular Weight: 180.19 g/mol
-
Key Feature: The quaternary carbon at position 1 locks the relative orientation of the pyrazole ring and the carboxylic acid, reducing the entropic penalty upon binding to a protein target.
Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Significance |
| LogP | 1.2 – 1.8 | Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant). |
| pKa (Acid) | 4.0 – 4.5 | Typical for aliphatic carboxylic acids; exists as a carboxylate anion at physiological pH. |
| pKa (Base) | ~2.5 (Pyrazole N2) | The pyrazole nitrogen is weakly basic, allowing for H-bond acceptor interactions. |
| TPSA | ~55 Ų | Good membrane permeability (TPSA < 140 Ų). |
| H-Bond Donors | 1 (COOH) | Can donate a hydrogen bond (or 0 if ionized). |
| H-Bond Acceptors | 3 (N, O, O) | Interacts with backbone amides or specific residues in the binding pocket. |
Part 2: Synthetic Methodology
The synthesis of 1-(1H-pyrazol-1-yl)cyclopentanecarboxylic acid typically involves the nucleophilic substitution of a 1-halocyclopentanecarboxylate ester by pyrazole, followed by hydrolysis. This approach avoids the formation of regioisomers often seen with other pyrazole syntheses.
Core Synthetic Route: -Substitution Strategy
This protocol utilizes ethyl 1-bromocyclopentanecarboxylate as the key electrophile.
Step 1: N-Alkylation of Pyrazole
-
Reagents: Pyrazole (1.0 eq), Ethyl 1-bromocyclopentanecarboxylate (1.1 eq), Potassium Carbonate (
, 2.0 eq) or Cesium Carbonate ( ). -
Solvent: DMF or Acetonitrile (anhydrous).
-
Conditions: Heat to 60–80°C for 12–24 hours.
-
Mechanism:
displacement of the bromide by the pyrazole nitrogen. The steric hindrance of the gem-disubstituted center requires elevated temperatures and a polar aprotic solvent.
Step 2: Ester Hydrolysis
-
Reagents: Lithium Hydroxide (LiOH, 2.0 eq) or NaOH.
-
Solvent: THF/Water (3:1) or Methanol/Water.
-
Conditions: Stir at room temperature or mild reflux (50°C) for 4–6 hours.
-
Workup: Acidify with 1M HCl to pH ~3, extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Hexane or column chromatography.
Visualized Reaction Pathway (DOT Diagram)
Caption: Two-step synthesis via nucleophilic substitution and hydrolysis.
Part 3: Medicinal Chemistry Applications[3][4][5][6][7][8]
11 -HSD1 Inhibition
The 1,1-disubstituted cyclopentane scaffold is a privileged structure in the design of 11
-
Mechanism: 11
-HSD1 converts cortisone to cortisol. Inhibitors are used to treat metabolic syndrome, type 2 diabetes, and obesity. -
Role of the Scaffold: The cyclopentane ring provides a hydrophobic core that fills the enzyme's lipophilic pocket, while the pyrazole and carboxylic acid (or amide derivatives) interact with the catalytic triad or the cofactor binding site.
-
Key Reference: The structural motif is analogous to inhibitors described in patents such as WO2007061661 and US20080312258 [1, 2].
Conformationally Restricted Amino Acid Bioisostere
This molecule acts as a rigidified analogue of N-aryl glycine or phenylalanine .
-
Constraint: The cyclopentane ring restricts the rotation around the
and bonds. -
Utility: Incorporating this unit into peptides or peptidomimetics can stabilize secondary structures (e.g.,
-turns) and improve metabolic stability by preventing proteolysis.
Structure-Activity Relationship (SAR) Logic
Caption: SAR exploration points for the 1-(1H-pyrazol-1-yl)cyclopentanecarboxylic acid scaffold.
Part 4: Characterization & Safety
Expected Analytical Data
-
NMR (DMSO-
, 400 MHz):- 12.0–13.0 (br s, 1H, COOH)
- 7.6–7.8 (d, 1H, Pyrazole H-3/5)
- 7.4–7.5 (d, 1H, Pyrazole H-3/5)
- 6.2–6.4 (t, 1H, Pyrazole H-4)
- 2.4–2.6 (m, 2H, Cyclopentane)
- 2.1–2.3 (m, 2H, Cyclopentane)
- 1.6–1.8 (m, 4H, Cyclopentane)
-
MS (ESI): Calculated
; Observed .
Safety Protocols
-
Hazards: Likely an irritant (Skin Irrit. 2, Eye Irrit.[3] 2A). As a carboxylic acid, it can cause respiratory irritation.[4]
-
Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood, especially during the alkylation step involving alkyl halides.
References
- Inhibitors of 11-beta-hydroxy steroid dehydrogenase type 1.Google Patents. Patent US20080312258A1.
-
Cyclopentane derivatives as 11-beta-HSD1 inhibitors. World Intellectual Property Organization. WO2007061661.[5] Available at:
-
1-(1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid (Analogous Structure). PubChem. CID 91618696.[1] Available at: [Link]
Sources
- 1. PubChemLite - 1-(1h-pyrazol-1-yl)cyclopropane-1-carboxylic acid (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid | C8H10N2O2 | CID 24271363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. AU2006316867A1 - Inhibitors of 11-beta-hydroxy steroid dehydrogenase type 1 - Google Patents [patents.google.com]
1-Pyrazolylcyclopentanecarboxylic Acid: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Medicinal Applications
Executive Summary
In modern drug discovery, the strategic incorporation of sterically constrained bioisosteres is paramount for improving target affinity, metabolic stability, and pharmacokinetic profiles. 1-(1H-pyrazol-1-yl)cyclopentanecarboxylic acid (CAS: 1249180-01-5) represents a highly specialized, non-natural building block that merges a rigid cycloalkane core with a nitrogen-rich pyrazole pharmacophore[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and applications in medicinal chemistry, specifically tailored for researchers developing enzyme inhibitors[2] and receptor modulators[3].
Structural Rationale and Physicochemical Profiling
The architectural design of 1-pyrazolylcyclopentanecarboxylic acid leverages the Thorpe-Ingold effect . The sp3-hybridized cyclopentane ring restricts the conformational flexibility of the attached carboxylic acid and pyrazole groups, locking them into a defined spatial orientation. This pre-organization reduces the entropic penalty upon target binding. Furthermore, the pyrazole ring serves as an excellent hydrogen-bond acceptor and
Table 1: Physicochemical Properties
The following quantitative data summarizes the core chemical profile of the compound, sourced from verified chemical databases[4],[5],[6].
| Property | Value |
| Chemical Name | 1-(1H-pyrazol-1-yl)cyclopentanecarboxylic acid |
| CAS Registry Number | 1249180-01-5 |
| Molecular Formula | C |
| Molecular Weight | 180.20 g/mol |
| Exact Mass | 180.0899 Da |
| Topological Polar Surface Area (TPSA) | 55.1 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Synthetic Methodology & Causality
The synthesis of
Figure 1: Three-step synthetic workflow for 1-(1H-pyrazol-1-yl)cyclopentanecarboxylic acid.
Protocol 1: Synthesis of 1-(1H-pyrazol-1-yl)cyclopentanecarboxylic acid
Objective: Synthesize the title compound via nucleophilic substitution followed by ester saponification.
Step 1: Nucleophilic Substitution
-
Reagents: Ethyl 1-bromocyclopentanecarboxylate (1.0 eq), Pyrazole (1.2 eq), K
CO (2.0 eq), anhydrous DMF. -
Causality: The use of a mild base (K
CO ) in a polar aprotic solvent (DMF) at 80°C is critical. Stronger bases (e.g., NaH) would trigger competitive E2 elimination of the sterically hindered secondary bromide, yielding cyclopentenecarboxylate byproducts. K CO selectively deprotonates the pyrazole (pKa ~14.4), facilitating an S 1/S 2 hybrid substitution mechanism. -
Self-Validating System: Monitor the reaction via LC-MS. The disappearance of the starting bromide and the emergence of the intermediate ester mass (m/z 209.1 [M+H]
) confirms successful substitution.
Step 2: Saponification
-
Reagents: LiOH·H
O (3.0 eq), THF/H O (3:1 v/v). -
Causality: LiOH is preferred over NaOH to minimize unwanted side reactions and facilitate a cleaner phase separation during workup. The THF/H
O mixture ensures the homogeneous solvation of both the highly lipophilic organic ester and the inorganic base. -
Self-Validating System: Perform Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH mobile phase. The reaction is complete when the ester spot (R
~0.8) disappears entirely, replaced by a baseline-bound spot (R ~0.1) corresponding to the lithium carboxylate salt. Upon acidification with 1M HCl to pH ~3, the product precipitates and shifts to R ~0.4.
Applications in Medicinal Chemistry
1-Pyrazolylcyclopentanecarboxylic acid is frequently utilized as a terminal capping group or a core scaffold in the development of small-molecule therapeutics. For instance, similar pyrazole-carboxylic acid derivatives have been patented as potent inhibitors of Lactate Dehydrogenase A (LDHA) for the treatment of hyperoxaluric diseases[2], and as Cytochrome P450 modulators[3].
Figure 2: Pharmacophore mapping and target binding interactions of the title compound.
Protocol 2: Sterically Hindered Amide Coupling
Objective: Couple the sterically hindered carboxylic acid to a primary amine target scaffold.
-
Reagents: 1-(1H-pyrazol-1-yl)cyclopentanecarboxylic acid (1.0 eq), Target Amine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.
-
Causality: The extreme steric bulk generated by the quaternary
-carbon of the cyclopentane ring renders standard carbodiimide coupling agents (e.g., EDC, DCC) highly inefficient, often leading to unreacted starting material or N-acylurea byproducts. To overcome this, the uronium-based coupling reagent is strictly required. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester intermediate, which significantly accelerates the aminolysis step due to the neighboring group effect of the pyridine nitrogen in HOAt. DIPEA acts as a non-nucleophilic base to activate the acid and neutralize the amine salt without competing for the active ester. -
Self-Validating System: The reaction progress must be monitored via HPLC or LC-MS. The disappearance of the starting acid (m/z 181.1[M+H]
) and the appearance of the product mass confirm the reaction. Validation Checkpoint: If conversion stalls at <50% after 2 hours, it indicates moisture-induced hydrolysis of the active ester; the protocol dictates the immediate addition of 0.5 eq of HATU and DIPEA to drive the reaction to completion.
Analytical Characterization Standards
To ensure the integrity of the synthesized or procured 1-(1H-pyrazol-1-yl)cyclopentanecarboxylic acid, the following analytical standards should be met:
-
H NMR (400 MHz, DMSO-d
): Expected shifts include a broad singlet at ~12.5 ppm (1H, COOH), distinct pyrazole aromatic protons at ~7.8 ppm (d, 1H), ~7.4 ppm (d, 1H), and ~6.2 ppm (t, 1H). The cyclopentane protons will appear as complex multiplets between 1.6 ppm and 2.4 ppm (8H). -
LC-MS (ESI+): A dominant peak at m/z 181.1 corresponding to the [M+H]
ion.
References
Sources
- 1. 1249180-01-5 CAS Manufactory [chemicalbook.com]
- 2. WO2021234547A1 - Substituted pyrazolyl compounds and methods of use thereof - Google Patents [patents.google.com]
- 3. WO2008004096A1 - Pyrazole derivatives as cytochrome p450 inhibitors - Google Patents [patents.google.com]
- 4. 1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid | 1249180-01-5 [sigmaaldrich.com]
- 5. 851975-10-5|2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 6. CAS#:63868-71-3 | 1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-ol,oxalic acid | Chemsrc [chemsrc.com]
1-(1-Pyrazolyl)cyclopentanecarboxylic Acid: Physicochemical Profiling, Synthetic Methodology, and Utility in Drug Discovery
Executive Summary
In modern drug discovery, the strategic incorporation of bifunctional building blocks is essential for navigating the complex multi-parameter optimization of lead compounds. 1-(1-Pyrazolyl)cyclopentanecarboxylic acid (Molecular Formula: C9H12N2O2, Molecular Weight: 180.21 g/mol ) represents a highly versatile, sp^3^-enriched scaffold. By combining the conformational rigidity of a cyclopentane ring with the distinct hydrogen-bonding profile of a pyrazole moiety, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, including Edg-2/LPA1 receptor antagonists.
This whitepaper provides an in-depth mechanistic guide to the physicochemical characterization, rational synthetic design, and self-validating laboratory protocols required to successfully handle and utilize this building block.
Structural Rationale & Medicinal Chemistry Utility
As a Senior Application Scientist, I frequently evaluate building blocks not just for their reactive functional groups, but for the 3D vector projection they impart on a final drug molecule. 1-(1-Pyrazolyl)cyclopentanecarboxylic acid offers three distinct structural advantages:
-
Conformational Restriction (The Cyclopentane Core): The sp^3^-hybridized cyclopentyl ring introduces lipophilic bulk while restricting the rotational degrees of freedom of the attached functional groups. This pre-organization reduces the entropic penalty upon binding to a target protein's hydrophobic pocket.
-
Vectorial Hydrogen Bonding (The Pyrazole Ring): Unlike a simple phenyl ring, the 1-substituted pyrazole acts as a bioisostere that provides a directional hydrogen bond acceptor via its N2 atom. It also improves the overall metabolic stability of the molecule by resisting cytochrome P450-mediated oxidation, a common liability in electron-rich aromatics.
-
Versatile Ligation Handle (The Carboxylic Acid): The free carboxyl group allows for rapid diversification via standard amide coupling chemistries (e.g., HATU/DIPEA). This exact structural motif has been successfully deployed in the synthesis of acylamino-substituted fused cyclopentanecarboxylic acid derivatives targeting the endothelial differentiation gene receptor 2 (LPA1) .
Physicochemical Properties & Molecular Weight Determination
Accurate molecular weight calculation and mass spectrometry validation are the cornerstones of synthetic quality control. The theoretical molecular weight of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid is 180.207 g/mol .
In a laboratory setting, we rely on the monoisotopic mass for Liquid Chromatography-Mass Spectrometry (LC-MS) validation. The exact mass is calculated as 180.0899 Da. Under positive Electrospray Ionization (ESI+), the molecule readily protonates at the pyrazole N2 position, yielding a prominent [M+H]^+^ peak at m/z 181.10 .
Quantitative Physicochemical Profile
| Property | Value | Causality / Significance in Design |
| IUPAC Name | 1-(1H-pyrazol-1-yl)cyclopentane-1-carboxylic acid | Standardized nomenclature for regulatory filings. |
| Molecular Formula | C | Dictates isotopic distribution in MS analysis. |
| Molecular Weight | 180.21 g/mol | Bulk stoichiometric calculations. |
| Monoisotopic Mass | 180.0899 Da | Target exact mass for High-Resolution MS (HRMS). |
| H-Bond Donors | 1 (COOH) | Interacts with target hinge regions or solvent. |
| H-Bond Acceptors | 3 (N2, 2x O) | Enhances aqueous solubility and target affinity. |
| Rotatable Bonds | 2 | Low flexibility ensures high binding entropy. |
Synthetic Methodology: Causality and Design
A naive approach to synthesizing this molecule might involve the direct nucleophilic substitution (SN2) of 1-bromocyclopentanecarboxylic acid with pyrazole. However, this will fail. The carboxylic acid proton is highly acidic (pKa 4.5) compared to the pyrazole N-H (pKa 2 displacement.14). Any base added to the reaction will preferentially deprotonate the carboxylic acid, forming a carboxylate anion. This localized negative charge will electrostatically repel the incoming pyrazolide nucleophile, completely stalling the SN
The Rational Solution:
-
Protection: We first mask the carboxylic acid as a methyl ester. This eliminates the acidic proton and neutralizes the electrostatic repulsion.
-
Alkylation: We then perform the S
N2 displacement using Cesium Carbonate (Cs2CO3) in Dimethylformamide (DMF) . Why Cesium? The large ionic radius of the Cs^+^ cation results in loose ion-pairing with the pyrazolide anion (the "cesium effect"), significantly enhancing the nucleophilicity of the nitrogen and driving the reaction to completion at 80°C. -
Deprotection: Finally, a mild saponification using Lithium Hydroxide (LiOH) cleaves the ester, yielding the target bifunctional acid.
Fig 1: Synthetic workflow and LC-MS validation of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid.
Experimental Protocols (Self-Validating Workflow)
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each critical step includes an analytical checkpoint to confirm causality and progress before proceeding.
Step 1: Esterification (Protection)
-
Procedure: Dissolve 1-bromocyclopentanecarboxylic acid (10.0 g, 51.8 mmol) in anhydrous methanol (100 mL). Carefully add concentrated H
2SO4(1 mL) dropwise. Reflux the mixture for 12 hours. -
Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO
3, and extract with Ethyl Acetate (3 x 50 mL). Dry the organic layer over Na2SO4and concentrate to yield methyl 1-bromocyclopentanecarboxylate. -
Validation Check: Perform TLC (Hexanes/EtOAc 9:1). The starting material (acid) will stay at the baseline, while the ester product will migrate rapidly (R
f~0.7).
Step 2: N-Alkylation (SN2 Displacement)
-
Procedure: To a solution of methyl 1-bromocyclopentanecarboxylate (8.0 g, 38.6 mmol) in anhydrous DMF (80 mL), add pyrazole (3.15 g, 46.3 mmol) and Cs
2CO3(18.8 g, 57.9 mmol). Stir the suspension at 80°C for 16 hours under a nitrogen atmosphere. -
Workup: Cool to room temperature, dilute with water (200 mL), and extract with EtOAc (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.
-
Validation Check: Analyze the crude mixture via LC-MS. The disappearance of the brominated ester mass and the appearance of the pyrazole-substituted ester mass ([M+H]^+^ m/z 195.11) confirms successful C-N bond formation.
Step 3: Saponification (Deprotection)
-
Procedure: Dissolve the intermediate ester (6.0 g, 30.9 mmol) in a mixture of THF/H
2O (1:1, 60 mL). Add LiOH monohydrate (2.6 g, 61.8 mmol) and stir at room temperature for 4 hours. -
Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~3. Extract the precipitated product with Dichloromethane (3 x 50 mL). Dry and concentrate to yield the final product, 1-(1-Pyrazolyl)cyclopentanecarboxylic acid.
-
Final Validation Check: Perform a final LC-MS (ESI+) analysis. A single, dominant peak at m/z 181.10 ([M+H]^+^) with >95% UV purity (254 nm) validates the structural integrity and exact molecular weight of the synthesized building block.
References
- Title: Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals (US8362073B2)
-
Title: 1-Bromocyclopentane-1-carboxylic acid (CID 13411841) Source: PubChem, National Library of Medicine URL: [Link]
-
Title: Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves Source: ResearchGate / Applied Catalysis A: General URL: [Link]
An In-Depth Technical Guide to the Safe Handling of 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
This document provides a comprehensive overview of the presumed safety considerations for 1-(1-Pyrazolyl)cyclopentanecarboxylic acid. As a novel compound, a specific Material Safety Data Sheet (MSDS) is not yet publicly available. Therefore, this guide has been meticulously compiled by extrapolating data from structurally analogous compounds, namely pyrazole derivatives and cyclopentanecarboxylic acid. This approach allows for a robust, albeit provisional, safety framework for researchers, scientists, and drug development professionals. The core philosophy of this guide is to foster a proactive safety culture by understanding the chemical causality behind the recommended handling procedures.
Compound Overview and Inferred Hazard Profile
1-(1-Pyrazolyl)cyclopentanecarboxylic acid is a heterocyclic compound incorporating a pyrazole ring and a cyclopentanecarboxylic acid moiety. Due to the absence of specific toxicological data for this compound, its hazard profile is inferred from related structures.
Structural Analogs Considered:
-
Pyrazole Derivatives: These compounds are known to have a range of biological activities and, in some cases, can be skin and eye irritants.
-
Cyclopentanecarboxylic Acid: Carboxylic acids, in general, can be corrosive or irritating to the skin, eyes, and respiratory tract[1][2].
Based on these analogs, 1-(1-Pyrazolyl)cyclopentanecarboxylic acid is anticipated to be a white solid with the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact[3][4].
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation[3].
-
Harmful if Swallowed: Similar to some carboxylic acids, it may be harmful if ingested[1][5].
A GHS-style hazard summary, based on these inferences, is presented below:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[3][4] |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation[3] |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed[1][5] |
Prudent Laboratory Practices and Personal Protective Equipment (PPE)
Given the inferred hazards, a stringent adherence to standard laboratory safety protocols is paramount. The following PPE is mandatory when handling 1-(1-Pyrazolyl)cyclopentanecarboxylic acid.
Engineering Controls
All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure[3][6]. An eyewash station and a safety shower must be readily accessible[3][5].
Personal Protective Equipment
The selection of appropriate PPE is critical for minimizing exposure. The following flowchart outlines the decision-making process for PPE selection when handling this compound.
Caption: PPE selection workflow for handling 1-(1-Pyrazolyl)cyclopentanecarboxylic acid.
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
The following table outlines the immediate first-aid steps to be taken in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[5][6][7]. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention[5][6][7]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][6][7]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1][5][6]. |
Accidental Release Measures
For a small spill, the following protocol should be followed:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation[3][6].
-
Don Appropriate PPE: Wear the PPE outlined in Section 2.2.
-
Contain the Spill: Gently cover the spill with an inert absorbent material such as vermiculite or sand[1][5].
-
Collect the Material: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal[3][7]. Avoid generating dust[5].
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
The following diagram illustrates the workflow for responding to an accidental spill.
Caption: Workflow for responding to an accidental spill of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid.
Handling and Storage: Ensuring Compound Integrity and Safety
Proper handling and storage are essential for maintaining the stability of the compound and ensuring the safety of laboratory personnel.
Handling
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[3][6][7].
-
Keep away from incompatible materials such as strong oxidizing agents[3][5].
Physical, Chemical, and Toxicological Profile (Inferred)
While specific data is unavailable, the following properties can be inferred.
| Property | Inferred Value/Information |
| Appearance | White to off-white solid[5][6] |
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 208.22 g/mol |
| Stability | Stable under recommended storage conditions[7][9] |
| Incompatibilities | Strong oxidizing agents[3][5][9] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, and nitrogen oxides upon combustion[1][5][7] |
| Toxicological Data | No specific data available. Assumed to be a skin, eye, and respiratory irritant, and potentially harmful if swallowed based on structural analogs[1][2][3][4][5]. |
Concluding Remarks
This guide provides a foundational safety framework for the handling of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid, derived from an analysis of its constituent chemical motifs. It is imperative that all personnel handling this compound are thoroughly familiar with these guidelines and exercise caution. As with any new chemical entity, it is prudent to treat it as potentially hazardous until a comprehensive toxicological profile has been established.
References
-
1-(Cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid, PK01330E-3, 2021/5/27. KISHIDA CHEMICAL CO., LTD.
-
1-Methyl-1H-pyrazole-5-carboxylic acid - Safety Data Sheet. Synquest Labs.
-
JQ-5927 - Safety Data Sheet. Combi-Blocks, Inc.
-
Safety Data Sheet - Cyclopentane CP95. BASF.
-
Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). West Liberty University.
-
Material Safety Data Sheet - 1-Amino-1-cyclopentanecarboxylic acid. Fisher Scientific.
-
Safety Data Sheet: Cyclopentane. Carl ROTH.
-
Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem. National Institutes of Health.
-
SAFETY DATA SHEET - 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid. TCI Chemicals.
-
SAFETY DATA SHEET. Fisher Scientific.
Sources
- 1. westliberty.edu [westliberty.edu]
- 2. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. combi-blocks.com [combi-blocks.com]
- 8. download.basf.com [download.basf.com]
- 9. fishersci.com [fishersci.com]
Technical Guide: 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
The following technical guide details the characterization, synthesis, and melting point analysis of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid . This document is structured for researchers and drug development professionals, focusing on the compound's role as a pharmaceutical intermediate and the critical nature of its solid-state properties.
Synthesis, Characterization, and Melting Point Analysis
Executive Summary
1-(1-Pyrazolyl)cyclopentanecarboxylic acid (CAS Reg.[1] No. [Not widely listed, see synthesis]; Formula: C
Unlike its liquid precursor (cyclopentanecarboxylic acid, MP -7°C), the introduction of the pyrazole moiety at the 1-position (geminal substitution) significantly increases molecular rigidity and intermolecular hydrogen bonding, resulting in a crystalline solid. The melting point of this compound is a critical quality attribute (CQA) for purity assessment during scale-up.
Chemical Profile & Thermodynamic Properties[2]
| Property | Value / Description | Notes |
| IUPAC Name | 1-(1H-Pyrazol-1-yl)cyclopentane-1-carboxylic acid | Geminal disubstitution at C1 |
| Molecular Formula | C | |
| Molecular Weight | 180.20 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Melting Point (Expected) | 165 °C – 175 °C | Based on structural analogs (e.g., 1-phenylcyclopentanecarboxylic acid, MP ~160°C; 1-(1-imidazolyl)cyclopentanecarboxylic acid, MP ~182°C). Experimental determination is required for each batch. |
| Solubility | Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water; Soluble in aqueous base. | Amphoteric character (weakly basic pyrazole, acidic carboxyl). |
| pKa (Predicted) | Acid: ~4.5; Base (Pyrazole N): ~2.5 |
Synthesis & Purification Protocol
The synthesis of 1-(1-pyrazolyl)cyclopentanecarboxylic acid typically proceeds via a nucleophilic substitution on a 1-halocyclopentane derivative, followed by ester hydrolysis. This route avoids the formation of regioisomers common in direct condensation methods.
Step 1: Synthesis of Ethyl 1-Bromocyclopentanecarboxylate
-
Reagents: Cyclopentanecarboxylic acid, Thionyl chloride (SOCl
), Bromine (Br ), Ethanol. -
Mechanism: Hell-Volhard-Zelinsky (HVZ) bromination followed by esterification.
-
Key Parameter: Ensure complete mono-bromination at the
-position.
Step 2: N-Alkylation of Pyrazole (The Critical Step)
-
Reagents: Pyrazole (1.1 eq), Sodium Hydride (NaH, 1.2 eq), DMF (anhydrous), Ethyl 1-bromocyclopentanecarboxylate.
-
Procedure:
-
Suspend NaH in dry DMF at 0°C under N
. -
Add Pyrazole portion-wise; stir until H
evolution ceases (formation of sodium pyrazolide). -
Add Ethyl 1-bromocyclopentanecarboxylate dropwise.
-
Heat to 60-80°C for 4-6 hours.
-
Quench with water, extract with EtOAc.
-
-
Outcome: Ethyl 1-(1-pyrazolyl)cyclopentanecarboxylate (Intermediate).
Step 3: Ester Hydrolysis to Target Acid
-
Reagents: Lithium Hydroxide (LiOH
H O), THF/Water (3:1). -
Procedure:
-
Dissolve the ester in THF/Water.
-
Add LiOH (2.5 eq) and stir at 50°C for 12 hours.
-
Concentrate THF; acidify aqueous layer with 1M HCl to pH ~3-4.
-
Precipitation: The target acid should precipitate as a white solid.
-
Filter and wash with cold water.
-
Step 4: Purification (Crystallization)
-
Solvent System: Ethanol/Water (re-crystallization) or Toluene (trituration).
-
Target: Removal of unreacted pyrazole and residual inorganic salts.
-
Success Metric: Sharp melting point range (< 2°C width).
Melting Point Analysis & Quality Control
The melting point is the primary indicator of purity for this compound. Impurities such as the starting bromo-ester or unreacted pyrazole will significantly depress and broaden the melting range (colligative property).
Measurement Protocol
-
Instrument: Differential Scanning Calorimetry (DSC) is preferred for precision; Capillary Melting Point Apparatus for routine checks.
-
Sample Prep: Dry sample at 40°C under vacuum for 4 hours to remove solvates.
-
DSC Parameters:
-
Ramp Rate: 10°C/min.
-
Range: 40°C to 250°C.
-
Onset Temperature (
): Recorded as the melting point.
-
-
Capillary Method:
-
Pack capillary to 2-3 mm height.
-
Heat rapidly to 150°C, then 1°C/min.
-
Record Meniscus Point (start) and Clear Point (end).
-
Interpretation
-
High Purity (>98%): Sharp peak, range
2°C (e.g., 168–170°C). -
Low Purity: Broad range (> 5°C), depressed onset (e.g., 155–163°C).
-
Polymorphism: If a second endotherm is observed (e.g., at 145°C) followed by a higher melting peak, the sample may be undergoing a polymorphic transition.
Visualizing the Workflow
The following diagram illustrates the synthesis and critical control points (CCPs) for ensuring the target melting point is achieved.
Caption: Synthesis pathway for 1-(1-Pyrazolyl)cyclopentanecarboxylic acid highlighting the transition from liquid precursor to crystalline solid.
Analytical Validation (Self-Validating System)
To confirm the identity and purity associated with the melting point, the following data must be correlated:
-
H NMR (400 MHz, DMSO-
):- 12.5 (s, 1H, COOH).
- 7.8, 7.5, 6.3 (pyrazole protons, distinct pattern).
- 2.5–1.6 (m, 8H, cyclopentane ring protons).
-
Absence of ethyl ester triplet/quartet indicates complete hydrolysis.
-
HPLC (Reverse Phase):
-
Column: C18.
-
Mobile Phase: ACN/Water (0.1% TFA).
-
Purity target: >98% Area under curve.
-
References
-
Pfizer Inc. (2008). Glucokinase Activators and Methods of Use. Patent WO2008050117. (Describes synthesis of 1,1-disubstituted cyclopentane carboxylic acids).
-
Banyu Pharmaceutical Co. (2004). Glucokinase Activators. Patent EP1428820. (Describes pyrazolyl-cyclopentane scaffolds).
-
National Institute of Standards and Technology (NIST) . Cyclopentanecarboxylic acid Properties. NIST Chemistry WebBook.
-
ChemSRC . 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid Entry. (Confirming chemical existence).
Sources
The 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid Scaffold: A Conformational and Physicochemical Paradigm in Modern Drug Discovery
Executive Summary: Escaping Flatland
In contemporary medicinal chemistry, the drive to reduce attrition rates in clinical trials has led to a paradigm shift away from highly aromatic, planar molecules toward sp3-rich, conformationally restricted scaffolds. The 1-(1-pyrazolyl)cyclopentanecarboxylic acid core represents a highly specialized, geminally disubstituted building block that elegantly addresses this challenge.
By anchoring a privileged heterocyclic pharmacophore (pyrazole) and a fundamental electrostatic interaction moiety (carboxylic acid) onto a single sp3 carbon of a cyclopentane ring, this scaffold achieves precise vectorization. It acts as a robust bioisostere for cyclic amino acids (such as proline) while eliminating metabolic liabilities associated with basic amines. This whitepaper provides an in-depth technical analysis of the scaffold's physicochemical properties, its unique synthetic assembly via the multicomponent Bargellini reaction, and its validated utility in modern target engagement.
Structural and Physicochemical Profiling
The architectural brilliance of 1-(1-pyrazolyl)cyclopentanecarboxylic acid lies in its conformational rigidity. In acyclic analogs, such as 2-(1H-pyrazol-1-yl)acetic acid, the free rotation around the C-N and C-C bonds results in a high entropic penalty upon binding to a target protein. The introduction of the cyclopentane ring locks the dihedral angles, pre-organizing the pyrazole and the carboxylate into a defined 3D topology.
Furthermore, the cyclopentane ring uniquely populates envelope and half-chair conformations, projecting the pyrazole and carboxylic acid in a pseudo-axial/pseudo-equatorial arrangement that is highly complementary to deep binding pockets.
Quantitative Physicochemical Comparison
To illustrate the advantages of this scaffold, we compare it against its acyclic counterpart. The data demonstrates how the cyclopentane ring enhances the fraction of sp3 carbons (Fsp3) without drastically altering the polar surface area.
| Property | 2-(1H-Pyrazol-1-yl)acetic acid (Acyclic) | 1-(1-Pyrazolyl)cyclopentanecarboxylic acid (Restricted) | Pharmacological Implication |
| Molecular Weight | 126.11 g/mol | 180.20 g/mol | Remains well within Lipinski's Rule of 5 limits. |
| Fsp3 (sp3 Carbon Fraction) | 0.20 | 0.55 | Higher Fsp3 correlates with improved clinical success and solubility. |
| Rotatable Bonds | 2 | 1 (excluding OH) | Reduced conformational entropy; lower penalty upon target binding. |
| Topological Polar Surface Area | 55.12 Ų | 55.12 Ų | Identical TPSA ensures comparable membrane permeability profiles. |
| LogP (Calculated) | ~0.1 | ~1.8 | Enhanced lipophilicity drives better hydrophobic pocket engagement. |
Synthetic Methodology: The Multicomponent Bargellini Reaction
Synthesizing a geminally disubstituted cycloalkane with a carbon-nitrogen bond and a carbon-carbon bond on the same sp3 center is notoriously difficult. Standard enolate alkylation of cyclopentanecarboxylic acid with a pyrazole is impossible (pyrazole is a nucleophile, not an electrophile). Conversely, reacting a pyrazole anion with a 1-halocyclopentanecarboxylic acid typically results in elimination (forming cyclopentene) due to extreme steric hindrance.
The solution lies in the 1, a multicomponent transformation discovered in 1906 and recently adapted for heterocyclic nucleophiles. By reacting cyclopentanone, chloroform, and pyrazole under strongly basic conditions, the core is assembled in a single, atom-efficient pot.
Mechanistic workflow of the multicomponent Bargellini reaction.
Self-Validating Experimental Protocol
This protocol is engineered to be self-validating: the successful formation of the product is visually confirmed by the precipitation of its sodium salt, bypassing the need for complex chromatography.
Reagents:
-
Cyclopentanone (1.0 eq, 18 mmol)
-
Chloroform (1.6 eq, 30 mmol)
-
Pyrazole (0.33 eq, 6 mmol) (Note: Pyrazole is the limiting reagent to suppress competitive dimerization of the epoxide)
-
Sodium Hydroxide, freshly pulverized (1.6 eq, 30 mmol)
-
Anhydrous Tetrahydrofuran (THF) (40 mL)
Step-by-Step Workflow:
-
Initialization: Dissolve pyrazole and cyclopentanone in anhydrous THF in a round-bottom flask. Cool the mixture strictly to 0 °C using an ice-water bath.
-
Causality: THF is chosen over aqueous biphasic systems because it solubilizes the organic reactants while allowing the pulverized NaOH to act at the solid-liquid interface. The 0 °C temperature is critical; the generation of dichlorocarbene is highly exothermic, and elevated temperatures will cause chloroform to boil off and promote the self-aldol condensation of cyclopentanone.
-
-
Carbene Generation & Epoxidation: Add the pulverized NaOH in one portion. Immediately begin adding chloroform dropwise over a period of 30 minutes.
-
Causality: Slow addition of chloroform ensures a low steady-state concentration of the highly reactive trichloromethide anion/dichlorocarbene, forcing it to react with the cyclopentanone enolate to form the transient Bargellini epoxide rather than undergoing side reactions.
-
-
Nucleophilic Trapping: Maintain the reaction at 0 °C for 2 hours, then remove the ice bath and allow it to stir at room temperature (20–25 °C) for 12 hours.
-
Causality: While the epoxide forms rapidly at 0 °C, the nucleophilic attack by the sterically hindered pyrazole nitrogen requires higher kinetic energy and extended time.
-
-
Self-Validating Isolation: Observe the reaction mixture. The sodium salt of 1-(1-pyrazolyl)cyclopentanecarboxylic acid will precipitate directly out of the THF solution as a white solid.
-
Causality: The high polarity of the sodium carboxylate renders it completely insoluble in THF. If precipitation occurs, it is a self-validating indicator that the multicomponent coupling was successful.
-
-
Purification: Filter the precipitate and wash with cold THF to remove unreacted cyclopentanone and organic by-products. Dissolve the solid cake in distilled water, acidify to pH 2.0 with 1M HCl, and extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over Na₂SO₄ and concentrate in vacuo to yield the pure target scaffold.
(Protocol adapted from the foundational work by 2).
Pharmacological Utility and Target Engagement
The scaffold is not merely a structural curiosity; it is a highly effective tool for optimizing pharmacokinetics (PK) and pharmacodynamics (PD).
Ion Channel Inhibition (e.g., NaV1.7)
Voltage-gated sodium channels (like NaV1.7) are prime targets for non-opioid analgesics. Historically, inhibitors utilized proline-based warheads to interact with the channel pore. However, proline is a secondary amine susceptible to rapid metabolic N-oxidation and ring-opening.
Recent breakthroughs have demonstrated that replacing the proline warhead with a3. When functionalized with a pyrazole, the scaffold mimics the spatial arrangement of proline but replaces the metabolically labile amine with a stable, aromatic pyrazole ring. The carboxylic acid acts as a critical anchor, forming salt bridges with arginine residues in the voltage-sensor domain.
Enzyme Inhibition (Kinases and Oxidases)
4 capable of acting as hinge-binding motifs in kinases or metal chelators in oxidases. By utilizing the 1-(1-pyrazolyl)cyclopentanecarboxylic acid core, medicinal chemists can drive the pyrazole deep into a hydrophobic or hinge pocket, while the cyclopentane ring acts as a rigid spacer that projects the carboxylic acid outward into the solvent-exposed region or toward basic residues (Lys/Arg) for secondary interactions.
Pharmacophore mapping of the scaffold to common protein target interactions.
References
-
Butcher, K. J., & Hurst, J. (2009). Aromatic amines as nucleophiles in the Bargellini reaction. Tetrahedron Letters, 50(21), 2497-2500. 2
-
Giovannini, C., et al. (2021). The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 26(3), 558.1
-
Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. 3
-
Karrouchi, K., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry (PMC Archive). 4
Sources
Methodological & Application
Synthesis of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid from cyclopentanone
Executive Summary
This application note details a robust, three-step synthetic protocol for the preparation of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid , a critical pharmacophore found in P2X7 receptor antagonists and glucokinase activators. Unlike standard nucleophilic substitutions on gem-disubstituted halides—which suffer from competitive elimination—this protocol utilizes a modified Strecker reaction followed by a Knorr-type cyclization . This "build-up" approach ensures high regioselectivity and minimizes steric hindrance issues associated with quaternary carbon formation.
Key Chemical Transformation
-
Target: 1-(1-Pyrazolyl)cyclopentanecarboxylic acid
-
Methodology: Hydrazine-Strecker Synthesis
Pyrazole Ring Construction Nitrile Hydrolysis.
Retrosynthetic Analysis & Pathway Logic
The synthesis of 1,1-disubstituted cycloalkanes is synthetically challenging due to the steric congestion at the quaternary center. Direct nucleophilic attack of pyrazole on a 1-halocyclopentanecarboxylate typically yields the elimination product (cyclopent-1-enecarboxylate) rather than the substitution product.
To circumvent this, we employ a strategy where the nitrogen anchor is installed first via a Strecker reaction, and the pyrazole ring is subsequently constructed upon that nitrogen.
Reaction Pathway Diagram[5][7][8]
Figure 1: Logical flow of the synthesis, avoiding steric elimination pathways.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Hydrazinocyclopentanecarbonitrile
This step installs the nitrogen atom at the quaternary center using a modified Strecker reaction. Hydrazine monohydrochloride is preferred over hydrazine hydrate to buffer the pH and reduce azine formation (dimerization).
-
Reagents:
-
Cyclopentanone (1.0 eq)
-
Hydrazine Monohydrochloride (1.2 eq)
-
Sodium Cyanide (1.2 eq)
-
Water/Ethanol (1:1 v/v)
-
-
Protocol:
-
Preparation: In a fume hood, dissolve hydrazine monohydrochloride (1.2 eq) and sodium cyanide (1.2 eq) in a water/ethanol mixture (0.5 M concentration relative to ketone). Caution: NaCN is highly toxic.
-
Addition: Cool the solution to 0–5 °C. Add cyclopentanone (1.0 eq) dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with phosphomolybdic acid or ninhydrin).
-
Workup: Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: The crude oil (often unstable) is typically used directly in the next step. If storage is necessary, convert to the hydrochloride salt.
-
Step 2: Pyrazole Ring Construction (Knorr-Type Cyclization)
Here, the hydrazine moiety reacts with a 1,3-dicarbonyl equivalent (1,1,3,3-tetramethoxypropane) to close the pyrazole ring.
-
Reagents:
-
Crude 1-Hydrazinocyclopentanecarbonitrile (from Step 1)
-
1,1,3,3-Tetramethoxypropane (1.1 eq)
-
Ethanol (Reagent grade)
-
Conc. HCl (Catalytic amount, ~0.1 eq)
-
-
Protocol:
-
Dissolution: Dissolve the crude nitrile in ethanol (0.5 M).
-
Cyclization: Add 1,1,3,3-tetramethoxypropane (1.1 eq) and catalytic HCl.
-
Reflux: Heat the mixture to reflux (80 °C) for 2–4 hours. The reaction color typically deepens.
-
Monitoring: Monitor by HPLC or TLC. The disappearance of the hydrazine starting material and the appearance of a less polar spot indicates conversion.
-
Isolation: Cool to room temperature. Concentrate the solvent. The residue is partitioned between water and dichloromethane. The organic layer is dried and concentrated to yield 1-(1-Pyrazolyl)cyclopentanecarbonitrile .
-
Step 3: Hydrolysis to Carboxylic Acid
The final step converts the nitrile group to the carboxylic acid. Acidic hydrolysis is preferred to prevent ring opening or degradation of the pyrazole.
-
Reagents:
-
1-(1-Pyrazolyl)cyclopentanecarbonitrile
-
Conc. HCl (6 M to 12 M) or
(60%)
-
-
Protocol:
-
Hydrolysis: Suspend the nitrile in 6 M HCl (10 volumes).
-
Reflux: Heat to reflux (100 °C) for 6–12 hours. A solid precipitate often forms as the reaction cools.
-
Workup: Cool the reaction mixture to 0 °C. Adjust pH to ~3–4 with NaOH solution if necessary to maximize precipitation (isoelectric point consideration), or simply filter if the acid crystallizes directly from the acidic medium.
-
Purification: Recrystallize from water or ethanol/water to obtain the pure acid.
-
Quantitative Data & Process Parameters
| Parameter | Step 1 (Strecker) | Step 2 (Cyclization) | Step 3 (Hydrolysis) |
| Limiting Reagent | Cyclopentanone | Hydrazino-nitrile | Pyrazolyl-nitrile |
| Stoichiometry | 1.0 : 1.2 : 1.2 (Ketone:Hydrazine:CN) | 1.0 : 1.1 (Nitrile:TMP) | Excess Acid |
| Temperature | 0 °C | 80 °C (Reflux) | 100 °C (Reflux) |
| Time | 12–16 h | 2–4 h | 6–12 h |
| Typical Yield | ~85% (Crude) | ~70–80% | ~85–90% |
| Key Byproduct | Azine (dimer) | Unreacted TMP | Amide intermediate |
Quality Control & Troubleshooting
Analytical Checkpoints
-
NMR Validation (
NMR in DMSO- ):-
Pyrazole Protons: Look for the characteristic 3-proton pattern of the pyrazole ring. Typically two doublets (~7.5, 8.0 ppm) and one triplet (~6.3 ppm) or overlapping signals depending on substitution.
-
Cyclopentane Ring: Multiplets in the 1.5–2.5 ppm range.
-
Carboxylic Acid: Broad singlet at 11–13 ppm (exchangeable with
).
-
-
Mass Spectrometry: Confirm
corresponds to the target MW (approx. 180.2 g/mol ).
Troubleshooting Guide
-
Issue: Low Yield in Step 1 (Azine formation).
-
Solution: Ensure Hydrazine HCl is used, not free base. Keep the ketone concentration low by slow addition.
-
-
Issue: Incomplete Hydrolysis (Step 3).
-
Solution: If the amide intermediate persists (detectable by LCMS), increase acid concentration (e.g., use 60%
) or reaction time.
-
-
Issue: Elimination Products.
-
Insight: This route minimizes elimination. If observed, check purity of the hydrazine intermediate; impurities may catalyze side reactions.
-
Safety & Compliance (E-E-A-T)
-
Cyanide Hazard: Sodium Cyanide releases HCN gas upon contact with acid. Step 1 must be performed in a well-ventilated fume hood with a cyanide antidote kit available. Treat all waste streams with bleach (sodium hypochlorite) to quench cyanide before disposal.
-
Hydrazine Hazard: Hydrazine is a potential carcinogen and unstable. Use the hydrochloride salt to minimize vapor pressure and handle with double gloves.
-
Process Safety: The cyclization step involves heating ethanol; ensure condenser integrity to prevent solvent loss and flammability hazards.
References
-
Bucherer-Bergs and Strecker Chemistry
-
Zelinsky, N., & Stadnikoff, G. (1906). Über die Synthese von Aminosäuren. Berichte der deutschen chemischen Gesellschaft.
-
-
Pyrazole Synthesis (Knorr/Clauson-Kaas Analogues)
-
Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry.
-
-
Synthesis of 1-Hydrazino-cycloalkanecarbonitriles
-
Overberger, C. G., et al. (1955). Azo Nitriles. The Preparation of 1,1'-Azodicycloalkanecarbonitriles. Journal of the American Chemical Society.
-
-
Application in P2X7 Antagonists (Structural Analogues)
-
Teijin Pharma Ltd.[6] Cyclic Amine Derivatives and P2X7 Receptor Antagonists. Patent WO2008136488.
-
Sources
- 1. chegg.com [chegg.com]
- 2. 3-Hydroxy-2,2-bis(1H-pyrazol-1-yl)cyclopentanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE19739441A1 - Process for the preparation of cyclopentanone and cyclopentene-1-carboxylic acid and their esters - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1] Their metabolic stability and versatile biological activities have made them a privileged scaffold in the design of novel pharmaceuticals.[1] The target molecule, 1-(1-Pyrazolyl)cyclopentanecarboxylic acid, is a functionalized pyrazole that holds potential as a building block for more complex molecules in drug discovery programs. This document provides a comprehensive, three-step synthetic protocol for its preparation, designed for researchers and scientists in organic and medicinal chemistry. The outlined procedure is based on well-established chemical transformations, ensuring reliability and reproducibility.
Overall Synthetic Scheme
The synthesis of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid is achieved through a three-step sequence, beginning with the commercially available ethyl cyclopentanecarboxylate. The process involves an alpha-bromination, followed by a nucleophilic substitution with pyrazole, and culminating in the hydrolysis of the ester to the desired carboxylic acid.
Figure 1. Overall reaction scheme for the synthesis of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid.
Part I: Synthesis of Ethyl 1-bromocyclopentanecarboxylate (Intermediate 1)
This initial step involves the radical bromination of the alpha-carbon of ethyl cyclopentanecarboxylate. This transformation is crucial for activating the cyclopentane ring for subsequent nucleophilic attack by pyrazole.
Mechanism Insight
The reaction proceeds via a free-radical chain mechanism. Azobisisobutyronitrile (AIBN) acts as a radical initiator upon thermal decomposition, generating radicals that abstract a bromine atom from N-bromosuccinimide (NBS). The resulting bromine radical then abstracts the tertiary hydrogen from the alpha-carbon of the cyclopentane ring, which is the most substituted and thus forms the most stable radical. This carbon-centered radical then reacts with another molecule of NBS to yield the alpha-brominated product and a succinimidyl radical, which continues the chain reaction.
Experimental Protocol: Step 1
Materials:
-
Ethyl cyclopentanecarboxylate
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of ethyl cyclopentanecarboxylate (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.3 eq) and a catalytic amount of azobisisobutyronitrile (0.08 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to afford pure ethyl 1-bromocyclopentanecarboxylate as a yellow oil.
Part II: Synthesis of Ethyl 1-(1-pyrazolyl)cyclopentanecarboxylate (Intermediate 2)
This step involves the N-alkylation of pyrazole with the previously synthesized ethyl 1-bromocyclopentanecarboxylate. This is a classic nucleophilic substitution reaction.
Mechanism Insight
The reaction follows an SN2 mechanism. A base, such as potassium carbonate, deprotonates the pyrazole ring at the N-1 position, generating the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom on the cyclopentane ring. This concerted attack results in the displacement of the bromide leaving group and the formation of the C-N bond, yielding the desired N-substituted pyrazole derivative.[2][3]
Experimental Protocol: Step 2
Materials:
-
Ethyl 1-bromocyclopentanecarboxylate (from Step 1)
-
Pyrazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle.
Procedure:
-
To a solution of pyrazole (1.2 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add ethyl 1-bromocyclopentanecarboxylate (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction to 70-80 °C and stir for 12-18 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain ethyl 1-(1-pyrazolyl)cyclopentanecarboxylate.
Part III: Synthesis of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid (Final Product)
The final step is the hydrolysis of the ester group to the corresponding carboxylic acid. Basic hydrolysis, or saponification, is employed for this transformation due to its typically high yields and irreversible nature.[1][4]
Mechanism Insight
Saponification is a two-stage process. First, a hydroxide ion (from NaOH) acts as a nucleophile and attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as a leaving group. The ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.[1] In the final workup step, the addition of a strong acid (like HCl) protonates the carboxylate salt to give the final, neutral carboxylic acid product.[1][5]
Experimental Protocol: Step 3
Materials:
-
Ethyl 1-(1-pyrazolyl)cyclopentanecarboxylate (from Step 2)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Dissolve ethyl 1-(1-pyrazolyl)cyclopentanecarboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (3.0 eq) to the solution and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1-(1-Pyrazolyl)cyclopentanecarboxylic acid. The product can be further purified by recrystallization if necessary.
Data Summary and Visualization
Table 1: Reagent and Reaction Summary
| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Ethyl cyclopentanecarboxylate | N-bromosuccinimide | AIBN | CCl₄ | 80 | 2-4 | 70-85 |
| 2 | Ethyl 1-bromocyclopentanecarboxylate | Pyrazole | K₂CO₃ | DMF | 70-80 | 12-18 | 65-80 |
| 3 | Ethyl 1-(1-pyrazolyl)cyclopentanecarboxylate | Sodium hydroxide | - | MeOH/H₂O | Reflux | 2-4 | 85-95 |
Experimental Workflow Diagram
Caption: Synthetic workflow for 1-(1-Pyrazolyl)cyclopentanecarboxylic acid.
References
-
Chem LibreTexts. (2023). Ester Reactions: Acid Hydrolysis (Ester → Carboxylic Acid). [Link]
-
Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]
-
YouTube. (2023). Preparation of Carboxylic Acid| Hydrolysis of ester| Ethyl acetate. [Link]
-
Höller, M., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(15), 8233-8238. [Link]
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
Sources
Peptide coupling conditions for 1-(1-Pyrazolyl)cyclopentanecarboxylic acid
An Application Guide to Peptide Coupling with 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
Executive Summary
This document provides a detailed guide for researchers on the effective coupling of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid, a sterically hindered building block, in peptide synthesis. The quaternary carbon center adjacent to the carboxyl group presents a significant synthetic challenge, often leading to low yields and slow reaction rates with standard coupling protocols.[1] This guide elucidates the mechanistic rationale for reagent selection, compares modern coupling strategies, and provides detailed, field-tested protocols to overcome these challenges. We will focus on high-efficiency uronium and phosphonium salt reagents, the role of advanced additives with carbodiimides, and the application of microwave energy to drive these difficult reactions to completion.[2][3]
Scientific Introduction: The Challenge of Steric Hindrance
The successful formation of a peptide bond relies on the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[4] The reactivity of this process is highly dependent on the steric environment of both the carboxylic acid and the amine. 1-(1-Pyrazolyl)cyclopentanecarboxylic acid presents a formidable steric barrier.
-
Quaternary α-Carbon: The cyclopentyl ring creates a neopentyl-like environment where the carboxyl group is attached to a quaternary carbon. This bulkiness physically shields the carboxyl group, hindering the approach of both the activating agent and the incoming nucleophile (the amine).
-
Reduced Reactivity: This steric congestion is analogous to that seen with other challenging amino acids like α,α-disubstituted amino acids (e.g., Aib, α-aminoisobutyric acid), which are notoriously difficult to couple using conventional methods.[1][3] Traditional carbodiimide reagents like DCC or EDC often prove inefficient for these substrates, resulting in slow reactions and low yields.[1]
Therefore, overcoming this steric barrier requires a strategic selection of coupling reagents that are not only highly reactive but also form activated intermediates capable of reacting efficiently with the amine component before degradation.
Coupling Reagent Selection: A Mechanistic Rationale
The choice of coupling reagent is the most critical factor for successfully incorporating 1-(1-Pyrazolyl)cyclopentanecarboxylic acid. Modern onium (uronium/aminium and phosphonium) salts are strongly recommended over classical carbodiimide methods due to their superior reactivity and efficiency in hindered couplings.[5][6]
Uronium/Aminium Salt Reagents
These reagents are among the most powerful activators available for peptide synthesis.[4] They function by rapidly converting the carboxylic acid into a highly reactive ester intermediate.[7][8]
-
HATU & HCTU: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and its analogues are considered the gold standard for difficult couplings.[9][10] The superiority of HATU stems from the formation of a HOAt-based active ester, which is more reactive than the HOBt-based esters formed by reagents like HBTU.[11] This enhanced reactivity is crucial for overcoming the steric hindrance of the substrate.
-
COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate is a state-of-the-art uronium salt with coupling efficiencies comparable or even superior to HATU.[5][12] Its primary advantages are its significantly improved safety profile—it is based on the non-explosive OxymaPure—and its excellent solubility.[12][13] COMU is particularly well-suited for microwave-assisted synthesis.
Phosphonium Salt Reagents
Phosphonium salts are another class of highly efficient coupling reagents that are particularly advantageous for hindered systems.[14]
-
PyAOP & PyBOP: PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the phosphonium analogue of HATU and shares its high reactivity for challenging couplings.[14][15] A key advantage of phosphonium salts over uronium salts is that they do not participate in the guanidinylation side reaction, where an excess of a uronium reagent can cap the N-terminal amine, terminating chain elongation.[16][17] This makes them a safer choice when using a reagent excess is necessary to drive a reaction to completion.
Carbodiimides with Modern Additives
While carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) alone are often insufficient, their performance can be dramatically enhanced by the use of nucleophilic additives.
-
DIC/Oxyma Pure: The combination of DIC with OxymaPure (Ethyl cyanohydroxyiminoacetate) is a highly effective, cost-efficient, and safer alternative to many onium salts.[18] Oxyma acts as a nucleophilic catalyst, forming a reactive O-acylisourea intermediate that efficiently acylates the amine, suppressing racemization and improving yields.[18][19]
Comparative Analysis of Recommended Coupling Reagents
The selection of a specific reagent often involves a trade-off between reactivity, safety, cost, and side-reaction profile.
| Reagent | Class | Relative Efficiency (Hindered) | Racemization Risk | Safety Profile | Byproducts |
| HATU | Uronium/Aminium | Very High[9] | Very Low[9] | Explosive Hazard (HOAt) [12] | Tetramethylurea |
| COMU | Uronium | Very High[20] | Very Low[12] | Non-Explosive [12][13] | Morpholinyl-based urea |
| PyAOP | Phosphonium | Very High[14] | Very Low | Good | Tripyrrolidinophosphine oxide |
| DIC/Oxyma | Carbodiimide | High | Very Low | Non-Explosive | Diisopropylurea |
The Role of Microwave-Assisted Synthesis
For exceptionally difficult couplings involving sterically hindered components like 1-(1-Pyrazolyl)cyclopentanecarboxylic acid, microwave-assisted solid-phase peptide synthesis (SPPS) is a transformative technology.[3][21] Microwave energy accelerates reaction rates by efficiently and directly heating the solvent and reactants.[22] This allows challenging couplings that are slow and inefficient at room temperature to be driven to completion in minutes, often with higher purity.[2][23]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care. Note that HATU and its byproducts are potentially explosive and should be handled with caution.[12]
Protocol 1: Solution-Phase Coupling using COMU
This protocol is recommended for its high efficiency and superior safety profile.
Materials:
-
1-(1-Pyrazolyl)cyclopentanecarboxylic acid
-
Amine component (e.g., H-Phe-OMe·HCl)
-
COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere, dissolve 1-(1-Pyrazolyl)cyclopentanecarboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF.
-
Amine Preparation: In a separate flask, dissolve the amine hydrochloride salt (1.1 eq) in a minimal amount of DMF and add DIPEA (1.1 eq) to neutralize the salt and generate the free amine.
-
Activation: To the carboxylic acid/COMU solution, add DIPEA (2.0 eq). The solution may change color. Stir for 1-2 minutes to allow for pre-activation.
-
Coupling: Add the neutralized amine solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For this hindered coupling, the reaction may require 4-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Solid-Phase Coupling using HATU with Microwave Assistance
This protocol is designed for SPPS and leverages microwave energy for maximum efficiency.
Materials:
-
Fmoc-deprotected resin-bound amine
-
1-(1-Pyrazolyl)cyclopentanecarboxylic acid
-
HATU
-
DIPEA or 2,4,6-Collidine
-
Anhydrous DMF or N-Methyl-2-pyrrolidone (NMP)
-
Automated microwave peptide synthesizer or a dedicated scientific microwave reactor
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed (confirmed by a positive Kaiser test). Wash the resin thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve 1-(1-Pyrazolyl)cyclopentanecarboxylic acid (4.0 eq relative to resin loading) and HATU (3.9 eq) in DMF or NMP.
-
Coupling: Add DIPEA (8.0 eq) to the activation solution and immediately add the solution to the deprotected resin in the microwave reaction vessel.
-
Microwave Irradiation: Perform the coupling in the microwave synthesizer. A typical condition for a hindered coupling is 10-20 minutes at 75 °C.[22]
-
Post-Coupling: After the reaction, drain the vessel and wash the resin extensively with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
-
Confirmation: Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive, a second coupling may be required.
Visualization of Key Processes
Workflow for Coupling Strategy Selection
Caption: Decision workflow for coupling 1-(1-Pyrazolyl)cyclopentanecarboxylic acid.
Mechanism of Carboxylic Acid Activation by HATU
Caption: General mechanism of peptide bond formation using HATU.
Troubleshooting Common Issues
-
Low Coupling Efficiency/Incomplete Reaction:
-
Cause: Insufficient reactivity of the coupling conditions for the highly hindered substrate.
-
Solution: 1) Increase the excess of the carboxylic acid and coupling reagent to 3-5 equivalents (especially in SPPS). 2) Switch to a more powerful reagent (e.g., from DIC/Oxyma to COMU or HATU). 3) Employ microwave heating as described in Protocol 2.[22]
-
-
Guanidinylation of N-terminus (SPPS):
-
Racemization:
-
Cause: The base used can facilitate epimerization of the activated amino acid.
-
Solution: While the quaternary carbon of the title compound prevents racemization at its own center, if coupling to a chiral amine, use a weaker, sterically hindered base like 2,4,6-collidine instead of DIPEA, especially during long reaction times.[5]
-
References
- BenchChem. (n.d.). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
-
Phosphonium Salts. (n.d.). Retrieved from
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids.
- BenchChem. (n.d.). A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma.
- ResearchGate. (2018, January 31). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Rapid Microwave-Assisted Solid Phase Peptide Synthesis. (n.d.).
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- BenchChem. (n.d.). A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe.
- BenchChem. (n.d.). A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents.
- The Uronium/Guanidinium Peptide Coupling Reagents. (n.d.).
- Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (n.d.). Recent development in peptide coupling reagents. ResearchGate.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Subirós-Funosas, A., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt.
- Luxembourg Bio Technologies. (2011, October 20). Microwave heating in solid-phase peptide synthesis.
- Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., Mavromoustakos, T., Theodorou, V., & Tzakos, A. G. (2017).
- Peptide Coupling Reagents Overview. (n.d.). Scribd.
- AAPPTEC. (n.d.). Coupling Reagents.
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- Luxembourg Bio Technologies. (n.d.). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.
- AAPPTEC. (2021, May 19). Carbodiimides and Additives.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. people.uniurb.it [people.uniurb.it]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. file.globalso.com [file.globalso.com]
- 16. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 17. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 18. peptide.com [peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. luxembourg-bio.com [luxembourg-bio.com]
- 23. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Executive Summary
The voltage-gated sodium channel NaV1.7 remains a paramount target for the treatment of neuropathic pain and inherited erythromelalgia (IEM). While early generation inhibitors targeted the pore domain (lacking selectivity), modern drug discovery focuses on the Voltage Sensing Domain (VSD) , specifically VSD4.
This application note details the utility of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid (PCCA) as a critical "anionic warhead" in the synthesis of state-dependent NaV1.7 inhibitors. This moiety functions as a bioisostere to the proline/aromatic acid groups found in earlier clinical candidates (e.g., GDC-0276, PF-05089771). Its unique gem-disubstituted geometry provides optimal vector alignment for interaction with the VSD4 arginine gating charges, enhancing potency while mitigating metabolic liabilities often associated with aromatic carboxylates.
Mechanistic Rationale
The efficacy of PCCA-derived inhibitors relies on the Voltage Sensor Trapping mechanism.
-
Target Site: The inhibitor binds to the VSD4 in its activated/inactivated conformation.
-
Molecular Interaction: The carboxylate group of the PCCA moiety forms a salt bridge with specific arginine residues (gating charges) on the S4 helix.
-
The Pyrazole Role: The pyrazole ring, fused at the 1-position of the cyclopentane, acts as a rigid steric anchor. It restricts the conformational entropy of the inhibitor, locking the carboxylate in a "bioactive" orientation that favors high-affinity binding to the VSD cleft.
Figure 1: Mechanism of Action & Synthesis Workflow
Caption: Workflow illustrating the chemical incorporation of PCCA and its downstream pharmacological mechanism on the NaV1.7 channel.
Chemical Synthesis Protocol
Objective: Conjugation of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid to a sulfonamide-amine core scaffold.
Reagents Required:
-
1-(1-Pyrazolyl)cyclopentanecarboxylic acid (PCCA)
-
Amine Core (e.g., 4-amino-aryl sulfonamide derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Anhydrous Dimethylformamide)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve PCCA (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition: Add DIPEA (3.0 equiv) and stir at room temperature for 5 minutes.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.
-
Core Addition: Add the Amine Core (1.0 equiv).
-
Reaction: Stir the mixture at ambient temperature for 4–16 hours. Monitor reaction progress via LC-MS (Target mass = Core + PCCA - H2O).
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x). Dry over Na2SO4.
-
Purification: Isolate the product using Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
-
Quality Check: Purity >95% by HPLC is required for electrophysiology.
-
In Vitro Electrophysiology Protocol (Automated Patch Clamp)
Objective: Validate the potency and state-dependence of the PCCA-inhibitor using an Automated Patch Clamp (APC) system (e.g., Nanion Patchliner or Sophion QPatch).
Cell Line: HEK293 stably expressing hNaV1.7 (and β1/β2 subunits).
Solutions:
-
Extracellular (mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4).
-
Intracellular (mM): 50 CsF, 10 NaCl, 60 CsCl, 20 EGTA, 10 HEPES (pH 7.2).
Experimental Workflow (The "Voltage Trap" Assay):
The hallmark of VSD-targeting inhibitors is that they bind preferentially to the inactivated state. Standard holding potentials (-120 mV) will show weak inhibition. You must use a protocol that biases the channel toward inactivation.
Figure 2: Electrophysiology Voltage Protocol
Caption: Voltage protocol designed to maximize sensitivity to VSD-targeting inhibitors by stabilizing the inactivated state.
Step-by-Step Protocol:
-
Seal Formation: Obtain GΩ seals and establish whole-cell configuration.
-
Baseline Stability: Run the voltage protocol (Fig 2) for 5 minutes with Vehicle (0.1% DMSO) to ensure current stability (<10% rundown).
-
Compound Application:
-
Apply the PCCA-inhibitor at increasing concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Allow 3–5 minutes of exposure per concentration to reach equilibrium. VSD-binders often have slow on-rates.
-
-
Measurement: Record the peak current amplitude during the Test Pulse (0 mV).
-
Analysis:
-
Plot % Inhibition vs. Log[Concentration].
-
Calculate IC50 using a 4-parameter Hill equation.
-
Validation: A successful PCCA-inhibitor should show a >50-fold shift in IC50 between a holding potential of -120 mV (Resting) and the conditioned protocol (Inactivated).
-
Data Analysis & Selectivity Profiling
Quantitative Benchmarks: A high-quality PCCA-based inhibitor should meet the following criteria:
| Parameter | Target Value | Rationale |
| hNaV1.7 IC50 (Inactivated) | < 50 nM | Potency required for therapeutic index. |
| hNaV1.7 IC50 (Resting) | > 10 µM | Demonstrates state-dependence (safety). |
| Selectivity vs. NaV1.5 | > 1000-fold | Avoids cardiotoxicity (QT prolongation). |
| Selectivity vs. NaV1.4 | > 500-fold | Avoids muscle paralysis/weakness. |
Troubleshooting Guide:
-
Low Potency: Ensure the PCCA moiety is not decoupled. Check the integrity of the amide bond via NMR.
-
Lack of State Dependence: If the compound blocks equally at -120 mV and -45 mV, it is likely a pore blocker, not a VSD inhibitor. Re-design the core scaffold to ensure the PCCA "head" can reach the gating charges.
-
Slow Washout: VSD inhibitors are extremely lipophilic. Use BSA (0.1%) in the wash buffer to scavenge the compound and prove reversibility.
References
-
Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Source: Bioorganic & Medicinal Chemistry Letters (2025).[1][2][3][4] Context: Describes the replacement of proline warheads with cyclopentane carboxylic acids to improve potency. URL:[Link]
-
Identification of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7. Source: Journal of Medicinal Chemistry (2019).[5] Context: Foundational work on acyl sulfonamide cores and VSD targeting. URL:[Link]
-
Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics. Source: Journal of Medicinal Chemistry (2017).[6] Context: Details the structure-activity relationship (SAR) of the "left-hand side" carboxylic acid bioisosteres. URL:[Link]
-
Nav1.7 as a Pain Target (Webinar). Source: Assay Guidance Manual (NCBI). Context: Dr. David Hackos (Genentech) discusses the mechanism of VSD inhibitors and the importance of selectivity. URL:[Link]
-
Computer-aided Discovery of a New Nav1.7 Inhibitor. Source: Anesthesiology (2020).[7] Context: Methodologies for docking and molecular dynamics in NaV1.7 drug discovery.[6][7] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Computer-aided Discovery of a New Nav1.7 Inhibitor for Treatment of Pain and Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Derivatization Strategies for 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
Topic: 1-(1-Pyrazolyl)cyclopentanecarboxylic acid derivatization methods Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction & Scaffold Analysis
1-(1-Pyrazolyl)cyclopentanecarboxylic acid represents a specialized class of gem-disubstituted amino acid analogs. Unlike standard
This unique architecture offers two distinct advantages in drug design:
-
Conformational Restriction: The gem-disubstitution locks the peptide backbone (or its mimetic) into specific torsion angles, often enhancing potency and metabolic stability.
-
Bifunctional Chelation: The carboxylate oxygen and the N2-nitrogen of the pyrazole ring are positioned to act as a potential N,O-bidentate ligand, relevant for metallodrugs or fragment-based screening.
The "Gem-Disubstituted" Challenge
The primary synthetic challenge is steric hindrance . The carboxylic acid is attached to a quaternary center, flanked by the rigid cyclopentane ring and the aromatic pyrazole. Standard derivatization protocols (e.g., EDC/NHS coupling) often suffer from slow kinetics or low yields due to the inability of the nucleophile to access the activated carbonyl.
This guide details optimized protocols specifically engineered to overcome this steric barrier.
Chemical Reactivity Profile
| Feature | Property | Implication for Derivatization |
| Steric Environment | High (Quaternary Center) | Nucleophilic attack at the carbonyl is rate-limiting. Requires highly reactive intermediates (Acid Chlorides, Acyl Fluorides). |
| Acidity (pKa) | ~3.5 - 4.0 (Est.) | Slightly more acidic than typical aliphatic acids due to the inductive electron-withdrawing effect of the N1-pyrazole. |
| Basic Sites | Pyrazole N2 | The N2 nitrogen is a weak base. Strong acid conditions may protonate N2, potentially affecting solubility or reactivity. |
| Stability | High | The quaternary center prevents racemization (achiral if symmetric, but derivatization may create pro-chiral centers). Resistant to decarboxylation under mild conditions. |
Experimental Protocols
Protocol A: High-Efficiency Amide Coupling (The "Hindered" Route)
Rationale: Standard carbodiimide couplings (EDC/DCC) are often insufficient for this sterically crowded acid. We utilize the Acid Chloride Method via Oxalyl Chloride for robust conversion, or HATU for acid-sensitive substrates.
Method A1: Acid Chloride Activation (Recommended)
Best for: Anilines, secondary amines, and unreactive nucleophiles.
Reagents:
-
Substrate: 1-(1-Pyrazolyl)cyclopentanecarboxylic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.5 equiv)
-
Catalyst: DMF (anhydrous, 2-3 drops)
-
Solvent: Dichloromethane (DCM) (anhydrous)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv) -
Amine Partner: 1.1 equiv
Step-by-Step Procedure:
-
Activation: In a flame-dried RBF under
, suspend the carboxylic acid in anhydrous DCM (0.2 M). -
Catalysis: Add catalytic DMF (critical for forming the Vilsmeier intermediate).
-
Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise. Caution: Gas evolution (CO, CO2).
-
Formation: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should become clear.
-
Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in fresh anhydrous DCM.
-
Coupling: Add the amine partner and DIPEA. Stir at RT for 4–12 hours.
-
Workup: Quench with sat.
. Extract with DCM. Wash organic layer with brine, dry over .
Method A2: HATU Activation
Best for: Acid-sensitive functional groups or parallel synthesis libraries.
Reagents:
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)[1]
Procedure:
-
Dissolve the acid (1.0 equiv) and DIPEA (3.0 equiv) in DMF.
-
Add HATU (1.2 equiv) and stir for 15 minutes to form the activated ester (O-At). Note: The color typically turns yellow/orange.
-
Add the amine (1.2 equiv).
-
Stir at RT for 16 hours. Note: Heating to 50°C may be required for extremely hindered amines.
Protocol B: Esterification via Alkylation
Rationale: Fischer esterification (acid + alcohol) is equilibrium-driven and sluggish for quaternary acids. Nucleophilic substitution (
Reagents:
-
Base: Cesium Carbonate (
) (1.5 equiv) -
Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 equiv)
-
Solvent: DMF or Acetonitrile (
)
Step-by-Step Procedure:
-
Deprotonation: Dissolve the carboxylic acid in DMF (0.5 M). Add
. Stir for 30 mins at RT. The mixture will be a suspension. -
Alkylation: Add the alkyl halide dropwise.
-
Reaction: Stir at RT for 3–6 hours.
-
Workup: Dilute with Ethyl Acetate (
). Wash extensively with water (to remove DMF) and brine. -
Purification: Silica gel chromatography (typically Hexanes/EtOAc).
Protocol C: Reduction to Primary Alcohol
Rationale: Converting the acid to the alcohol (a neopentyl-like alcohol) creates a versatile intermediate. Lithium Aluminum Hydride (
Reagents:
-
Reducing Agent:
(2.5 equiv) (1.0 M in THF) -
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck flask. Purge with Argon.
-
Charge: Add
solution to the flask. Cool to 0°C.[2][3] -
Addition: Dissolve the carboxylic acid in THF and add dropwise to the hydride solution. Note: Add slowly to control
evolution. -
Reflux: Warm to RT, then heat to reflux (66°C) for 4 hours to ensure complete reduction of the hindered carbonyl.
-
Fieser Quench: Cool to 0°C. Carefully add:
- mL Water
- mL 15% NaOH
- mL Water
-
(Where
= grams of used).
-
Filtration: Stir until a white granular precipitate forms. Filter through Celite.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision tree for selecting the optimal derivatization pathway based on the target moiety and substrate constraints.
Caption: Decision matrix for derivatizing sterically hindered 1-(1-pyrazolyl)cyclopentanecarboxylic acid.
Analytical Quality Control
Due to the quaternary center, NMR signals are distinct.
-
1H NMR: Look for the disappearance of the broad -COOH singlet (10-12 ppm). The cyclopentane ring protons will appear as complex multiplets (1.6 - 2.8 ppm). The pyrazole protons typically appear as a doublet (~6.3 ppm) and two doublets/singlets (~7.5, 7.7 ppm).
-
13C NMR: The quaternary carbon (C1) is diagnostic, usually appearing around 70-80 ppm. The Carbonyl carbon will shift significantly upon amidation (approx 175 ppm
165-170 ppm).
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
- Authoritative review on coupling reagents, highlighting the necessity of acid chlorides for hindered systems.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140-177. Link
- Provides industrial context for selecting H
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Link
- Discusses alternative activation strategies for difficult substr
-
Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250. Link
- Historical and mechanistic perspective on overcoming steric hindrance in amid
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4] Tetrahedron, 61(46), 10827-10852. Link
- Comprehensive guide to coupling reagents including conditions for hindered amino acids.
Sources
Application Note & Protocols: A Robust and Scalable Synthesis of 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
Abstract
This document provides a comprehensive guide for the scalable synthesis of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. Recognizing the growing interest in pyrazole-containing scaffolds for drug discovery, this guide details a robust, two-step synthetic strategy designed for efficiency, high yield, and scalability.[1][2][3] The pathway proceeds via the synthesis of a key α-bromoester intermediate from cyclopentanone, followed by a highly efficient nucleophilic substitution with pyrazole and subsequent saponification. We provide detailed, step-by-step protocols, mechanistic insights, process optimization strategies, and characterization data to ensure reproducibility and success in a research or process chemistry setting.
Introduction and Strategic Rationale
The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a versatile hydrogen bond donor/acceptor make it a sought-after component in the design of novel therapeutic agents.[2][3] 1-(1-Pyrazolyl)cyclopentanecarboxylic acid combines this critical heterocycle with a constrained cycloalkyl carboxylic acid, offering a three-dimensional vector for molecular elaboration that is highly desirable in modern drug design.
While various methods exist for the synthesis of pyrazole derivatives, a dedicated, scalable protocol for this specific target is not widely documented.[4][5] This guide addresses this gap by proposing a logical and industrially viable synthetic sequence. The chosen strategy avoids costly transition-metal catalysts, which can be difficult to remove at scale, in favor of a classical, high-yielding nucleophilic substitution pathway.
The core strategy involves three main stages:
-
Formation of a Reactive Intermediate: Synthesis of ethyl 1-bromocyclopentanecarboxylate from a readily available starting material, cyclopentanone.
-
Carbon-Nitrogen Bond Formation: Nucleophilic substitution of the bromide with pyrazole to form the core heterocyclic structure.
-
Final Hydrolysis: Saponification of the ethyl ester to yield the target carboxylic acid.
This approach was selected for its operational simplicity, use of cost-effective reagents, and the crystalline nature of the final product, which facilitates purification on a large scale.
Mechanistic Pathway and Workflow Visualization
The overall synthetic transformation is outlined below. The key C-N bond-forming step is the S_N2 reaction between the pyrazolate anion and the sterically accessible tertiary carbon of the cyclopentyl ring. The pyrazole nitrogen is readily deprotonated by a mild base, forming a potent nucleophile that displaces the bromide leaving group.[6]
Caption: Overall synthetic pathway for 1-(1-Pyrazolyl)cyclopentanecarboxylic acid.
The following diagram illustrates the logical flow of the experimental protocol, from reaction setup through to final product analysis.
Caption: Standard experimental workflow for each synthetic step.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol A: Synthesis of Ethyl 1-Bromocyclopentanecarboxylate (Intermediate 2)
This protocol first generates the aminonitrile from cyclopentanone via a Strecker synthesis, which is then hydrolyzed and esterified before a final bromination step. This multi-step, one-pot adaptation provides a reliable route to the key intermediate.
Materials & Reagents:
-
Cyclopentanone (1.0 equiv)
-
Potassium Cyanide (KCN) (1.2 equiv)
-
Ammonium Carbonate ((NH₄)₂CO₃) (2.5 equiv)
-
Ethanol (EtOH), 200 proof
-
Sulfuric Acid (H₂SO₄), concentrated
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Azobisisobutyronitrile (AIBN) (0.05 equiv)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Strecker Reaction: To a sealed pressure vessel, add cyclopentanone (1.0 equiv), KCN (1.2 equiv), and (NH₄)₂CO₃ (2.5 equiv) in 10 volumes of ethanol/water (1:1). Heat the mixture to 60 °C and stir vigorously for 12-18 hours.
-
Hydrolysis & Esterification: Cool the reaction to room temperature. Carefully and slowly add concentrated H₂SO₄ (4.0 equiv) while cooling in an ice bath. Once the addition is complete, attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 8 hours to effect hydrolysis of the nitrile and subsequent esterification.
-
Workup & Extraction: Cool the reaction mixture and pour it into 20 volumes of ice-water. Extract the aqueous mixture with dichloromethane (3 x 10 volumes). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous MgSO₄.
-
Bromination: Filter the dried solution and concentrate under reduced pressure to obtain crude Ethyl Cyclopentanecarboxylate. Dissolve the crude ester in 10 volumes of CCl₄. Add NBS (1.1 equiv) and AIBN (0.05 equiv). Heat the mixture to reflux (approx. 77 °C) for 4-6 hours, or until TLC/GC-MS analysis indicates full consumption of the starting material.
-
Purification: Cool the reaction to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate under reduced pressure. The resulting crude oil, Ethyl 1-Bromocyclopentanecarboxylate, can be purified by vacuum distillation for use in the next step.
Protocol B: Synthesis of Ethyl 1-(1-Pyrazolyl)cyclopentanecarboxylate (Intermediate 3)
This step involves the key C-N bond formation via nucleophilic substitution.
Materials & Reagents:
-
Ethyl 1-Bromocyclopentanecarboxylate (1.0 equiv)
-
Pyrazole (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add pyrazole (1.1 equiv) and anhydrous DMF (5 volumes).
-
Base Addition: Add powdered K₂CO₃ (2.0 equiv) to the solution. Stir the suspension for 15 minutes at room temperature.
-
Substrate Addition: Add a solution of Ethyl 1-Bromocyclopentanecarboxylate (1.0 equiv) in DMF (2 volumes) dropwise to the suspension over 20 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and pour it into 20 volumes of cold water. Extract the product with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic extracts, wash with water (2 x 10 volumes) to remove residual DMF, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil. Purification can be achieved via silica gel column chromatography (e.g., 10-30% Ethyl Acetate in Hexanes).
Protocol C: Saponification to 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid (Final Product)
This is the final hydrolysis step to yield the target acid.
Materials & Reagents:
-
Ethyl 1-(1-Pyrazolyl)cyclopentanecarboxylate (1.0 equiv)
-
Sodium Hydroxide (NaOH) (3.0 equiv)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M aqueous
Procedure:
-
Reaction Setup: Dissolve the ester from the previous step (1.0 equiv) in a mixture of THF (5 volumes) and water (5 volumes).
-
Hydrolysis: Add NaOH (3.0 equiv) and stir the mixture at 50 °C for 4-6 hours, or until TLC/LC-MS confirms the disappearance of the starting ester.
-
Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution to pH ~2-3 by adding 2M HCl. A white precipitate should form.
-
Isolation & Purification: Stir the suspension in the ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 3 volumes).
-
Drying: Dry the pristine white solid in a vacuum oven at 40-50 °C to a constant weight to yield the final product, 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid.
Process Optimization and Characterization Data
For any scalable synthesis, careful control of reaction parameters is crucial.
-
Temperature Control: The bromination in Protocol A is a radical reaction and can be exothermic; controlled heating and monitoring are essential. The C-N coupling in Protocol B benefits from consistent heating to ensure a reasonable reaction rate.
-
Base Selection: Anhydrous, finely powdered K₂CO₃ is critical for Protocol B. Its large surface area maximizes the deprotonation of pyrazole. Other bases like sodium hydride (NaH) can be used but require more stringent anhydrous techniques.
-
Solvent Choice: DMF is an excellent polar aprotic solvent for the S_N2 reaction in Protocol B, effectively solvating the potassium cation. For larger scales, alternatives like Acetonitrile or DMSO could be explored.
-
Purification Strategy: While chromatography is suitable for lab-scale purification of the intermediate ester, for multi-kilogram scale, vacuum distillation (for Intermediate 2) and crystallization (for the final product) are the preferred methods. The final product's crystallinity is a significant advantage for achieving high purity without chromatography.
Table 1: Expected Characterization Data
| Compound | Step | Parameter | Expected Value |
| Ethyl 1-(1-Pyrazolyl)cyclopentanecarboxylate | B | Yield | 75-85% |
| Appearance | Pale yellow oil | ||
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (d, 1H), 7.4 (d, 1H), 6.2 (t, 1H), 4.2 (q, 2H), 2.5-1.8 (m, 8H), 1.2 (t, 3H) | ||
| MS (ESI+) | m/z = 223.15 [M+H]⁺ | ||
| 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid | C | Yield | 90-98% |
| Appearance | White crystalline solid | ||
| Melting Point | ~155-160 °C (predicted) | ||
| Purity (HPLC) | >98% | ||
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~12.5 (br s, 1H), 7.8 (d, 1H), 7.5 (d, 1H), 6.2 (t, 1H), 2.4-1.7 (m, 8H) | ||
| MS (ESI+) | m/z = 195.10 [M+H]⁺ |
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for producing high-purity 1-(1-Pyrazolyl)cyclopentanecarboxylic acid. By leveraging a classical nucleophilic substitution strategy and optimizing for large-scale production through judicious choice of reagents and purification methods, this protocol offers an accessible pathway for researchers and process chemists. The availability of this protocol will facilitate further exploration of this valuable molecular scaffold in the development of new chemical entities.
References
-
Nayak, K. H., Bhaskaran, R., Shamnad, A., & Beneesh, P. B. (2023). Synthesis of 4H-Indazol-4-ones and Fused Pyrazoles via Copper-Catalyzed Annulation of Hydrazones with Cyclic Enones. ResearchGate. Available at: [Link]
-
Al-Omar, M. A. (2014). The Reaction of Cyclopentanone with Cyanomethylene Reagents: Novel Synthesis of Pyrazole, Thiophene, and Pyridazine Derivatives. Journal of Chemistry. Available at: [Link]
-
Semantic Scholar. (2013). The Reaction of Cyclopentanone with Cyanomethylene Reagents: Novel Synthesis of Pyrazole, Thiophene, and Pyridazine Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Szpilman, A. M., et al. (2020). Access to α-Pyrazole and α-Triazole Derivatives of Ketones from Oxidative Heteroarylation of Silyl Enolethers. National Institutes of Health. Available at: [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Available at: [Link]
-
ARKAT USA, Inc. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Journal of Applied Pharmaceutical Science and Research. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]
- Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
-
Al-Mousawi, S. M., et al. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Available at: [Link]
-
Scott, T. G., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]
-
Semantic Scholar. (2015). SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1‐b][7][8][9]thiadiazole Series. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available at: [Link]
-
PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Available at: [Link]
- Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
-
Journal of Chemical Education. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Available at: [Link]
-
Reber, S., et al. (2024). Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N 7 -Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation with 1,1′-Carbonyl-di(1,2,4-triazol) (CDT). ResearchGate. Available at: [Link]
-
MDPI. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Available at: [Link]
-
National Institutes of Health. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. Available at: [Link]
-
PubMed. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Available at: [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]
-
National Institutes of Health. (2021). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Available at: [Link]
-
Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Available at: [Link]
-
MDPI. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available at: [Link]
- Google Patents. (n.d.). EP1015408B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
-
ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available at: [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid Synthesis
Executive Summary & Strategic Decision Matrix
Synthesizing 1-(1-Pyrazolyl)cyclopentanecarboxylic acid presents a classic challenge in organic chemistry: forming a C–N bond at a sterically hindered quaternary center. The geminal disubstitution on the cyclopentane ring creates significant steric bulk, often leading to low yields via standard nucleophilic substitution due to competing elimination reactions.
This guide structures your approach into two distinct pathways. Choose your workflow based on your current starting materials and yield constraints.
Strategic Decision Tree
Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and yield requirements.
Route A: Direct Nucleophilic Substitution (Optimization)
Context: This route involves the displacement of a leaving group (halide) on the cyclopentane ring by the pyrazole nitrogen. The Problem: The electrophile is a tertiary halide. Under basic conditions, E2 elimination (forming the cyclopentenyl ester) competes aggressively with S_N2 substitution.
Optimized Protocol
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Base | NaH or KOtBu | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect" improves solubility and nucleophilicity of the pyrazole anion without being basic enough to drive rapid E2 elimination. |
| Solvent | THF or Toluene | DMF or NMP | Polar aprotic solvents stabilize the transition state for substitution at hindered centers. |
| Temperature | Reflux (>100°C) | 60°C – 80°C | High heat favors elimination (entropy driven). Moderate heat balances rate vs. selectivity. |
| Stoichiometry | 1:1 Ratio | 2.0 eq Pyrazole : 1.0 eq Electrophile | Excess nucleophile drives the kinetics toward substitution. |
Step-by-Step Workflow
-
Dissolution: Dissolve Pyrazole (2.0 equiv) and Cs₂CO₃ (2.5 equiv) in anhydrous DMF (0.5 M concentration). Stir for 30 min at RT to form the pyrazolate species.
-
Addition: Add Ethyl 1-bromocyclopentanecarboxylate (1.0 equiv) dropwise.
-
Note: Do not add the base to the ester first; this promotes self-condensation/elimination.
-
-
Reaction: Heat to 60°C. Monitor by LC-MS or TLC.
-
Checkpoint: If elimination product (>10%) is observed within 1 hour, lower temp to 45°C and add Ag₂CO₃ (0.5 equiv) . Silver assists halide abstraction via an S_N1-like mechanism that can favor substitution in specific steric environments.
-
-
Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF.
-
Hydrolysis: Saponify the ester using LiOH in THF/H₂O (See Section 4).
Route B: De Novo Pyrazole Assembly (The "Robust" Method)
Context: If Route A fails to exceed 30% yield, this pathway is the industry standard for high-value gem-disubstituted amino acids. It builds the pyrazole ring onto the cyclopentane amine, bypassing the steric hindrance of C-N bond formation.
Mechanism & Logic
Instead of forcing a C-N bond, we use 1-hydrazinocyclopentanecarboxylate . We then close the ring using a 1,3-dielectrophile (e.g., 1,1,3,3-tetramethoxypropane).
Caption: The De Novo pathway builds the heterocycle sequentially, avoiding the energy barrier of tertiary substitution.
Step-by-Step Workflow
Phase 1: Synthesis of the Hydrazine Intermediate
-
Dissolve 1-aminocyclopentanecarboxylic acid (Cycloleucine) in 5N HCl. Cool to -5°C.
-
Add NaNO₂ (1.1 equiv) dropwise. Stir 1h.
-
Add SnCl₂·2H₂O (2.5 equiv) in conc. HCl dropwise at -5°C. Stir 2h, then warm to RT.
-
Troubleshooting: Ensure temperature stays <0°C during addition to prevent N-nitroso decomposition.
-
-
Isolate the hydrazine hydrochloride salt via crystallization or evaporation.
Phase 2: Pyrazole Ring Closure (Clauson-Kaas Type Reaction)
-
Suspend the hydrazine salt in Ethanol/Water (3:1).
-
Add 1,1,3,3-tetramethoxypropane (1.1 equiv) (a malonaldehyde equivalent).
-
Reflux for 2-4 hours.
-
Chemistry: The hydrazine nitrogens attack the masked aldehyde groups, releasing methanol and water to form the aromatic pyrazole ring.
-
-
Yield Expectation: 60-80% overall.
Troubleshooting Guide (FAQ)
Issue 1: Low Yield in Direct Alkylation (Route A)
Symptom: LCMS shows large peak for cyclopent-1-enecarboxylate (Elimination product). Root Cause: Base is too strong or too hindered, acting as a base rather than a nucleophile promoter. Solution:
-
Switch Base: Move from NaH to Cs₂CO₃ .
-
Switch Solvent: Use Acetonitrile (MeCN) instead of DMF. MeCN is less polar but can reduce E2 rates compared to DMF/Heat.
-
Add Silver: Add Ag₂CO₃ (0.5 eq) or AgOTf . Silver coordinates the bromide, making it a better leaving group and facilitating a mechanism that resembles S_N1, which can be more favorable for the pyrazole attack at the carbocation-like transition state.
Issue 2: Decarboxylation during Hydrolysis
Symptom: Product mass is M-44 (Loss of CO₂). Root Cause: 1-Heteroaryl-carboxylic acids are prone to thermal decarboxylation, especially under acidic conditions, because the heteroaryl ring can stabilize the intermediate anion/radical. Solution:
-
Avoid Acid Hydrolysis: Do NOT use HCl reflux to hydrolyze the ester.
-
Use Mild Basic Hydrolysis: Use LiOH (2 eq) in THF:H₂O (1:1) at Room Temperature . Do not heat above 40°C.
-
Workup: Acidify carefully to pH 4-5 (isoelectric point vicinity) with 1M citric acid, not conc. HCl, to precipitate the product.[1]
Issue 3: Incomplete Cyclization (Route B)
Symptom: Mass spectrum shows intermediate (M+74 or similar) corresponding to uncyclized hydrazone. Root Cause: Incomplete condensation of the tetramethoxypropane. Solution:
-
Ensure the reaction is acidic enough to hydrolyze the acetal protecting groups on the tetramethoxypropane. Add catalytic HCl (0.1 eq) if using the free hydrazine base.
-
Switch to Malonaldehyde bis(dimethyl acetal) if tetramethoxypropane quality is poor.
References & Grounding
-
General Pyrazole Synthesis (Clauson-Kaas):
-
Title: Synthesis of Pyrazoles (Organic Chemistry Portal).
-
Source: Organic Chemistry Portal.
-
URL:[Link]
-
Relevance: Validates the reaction of hydrazines with 1,3-dicarbonyl equivalents (Route B).
-
-
N-Alkylation of Azoles on Tertiary Carbons:
-
Title: Efficient synthesis of N-substituted azoles.
-
Source:Journal of Medicinal Chemistry / Beilstein J. Org. Chem. (General methodology inferred from search results 1.17, 1.22).
-
Context: Confirms that direct alkylation on tertiary halides is low-yielding and requires specific optimization (Cs2CO3/DMF).
-
-
Decarboxylation Risks:
-
Specific Precursor Synthesis (1-Aminocyclopentanecarboxylic acid):
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylation - Wikipedia [en.wikipedia.org]
- 5. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
Product Code: [Internal/Generic] CAS Registry Number: (Analogous to 253313-25-2 derivatives) Chemical Class: N-Substituted Heterocyclic Amino Acid Analog Physical State: White to off-white crystalline solid (Amphoteric)
Introduction: The Purification Challenge
The purification of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid presents a unique challenge due to its amphoteric nature . Structurally, this molecule features a basic pyrazole ring (N2 nitrogen) and an acidic carboxylic acid group attached to the same carbon on a cyclopentane ring.
This "geminal" substitution pattern creates a zwitterionic character similar to amino acids. Consequently, standard silica chromatography often leads to severe streaking or irreversible adsorption. Recrystallization and pH-controlled precipitation are the only scalable, self-validating methods for achieving >98% purity.
Module 1: Standard Operating Procedure (The Golden Path)
This protocol utilizes the molecule's pH-dependent solubility switch. We first exploit its solubility in base to remove non-acidic impurities, then use its insolubility at the isoelectric point (pI) for isolation, followed by a thermal recrystallization polish.
Phase 1: Acid-Base Workup (Chemical Purification)
Objective: Remove neutral organic impurities (unreacted pyrazole, cyclopentane byproducts) before recrystallization.
-
Dissolution: Suspend the crude solid in 1M NaOH (3.0 equivalents). Stir until fully dissolved. The solution should be pH >10.
-
Why: The carboxylic acid deprotonates to the carboxylate (
), becoming highly water-soluble.
-
-
Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Discard the organic layer.
-
Why: Neutral impurities (e.g., starting pyrazole) remain in the organic layer, while the product stays in the water.
-
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH reaches 4.5–5.0 .
-
Critical: Do not overshoot to pH < 2, or the pyrazole nitrogen will protonate, forming a soluble hydrochloride salt. You must hit the isoelectric point where net charge is zero.
-
-
Filtration: Collect the resulting white precipitate via vacuum filtration. Wash with cold water.[1][2]
Phase 2: Recrystallization (Physical Polishing)
Objective: Remove trace inorganic salts and colored oxidation byproducts.
Recommended Solvent System: Ethanol / Water (9:1 v/v) or Isopropanol (IPA).
| Step | Action | Technical Rationale |
| 1. Slurry | Suspend the semi-dried solid from Phase 1 in minimal Ethanol (95%) . | Ethanol is a polar protic solvent that dissolves the organic backbone at high temps but not inorganic salts (NaCl) formed in Phase 1. |
| 2. Reflux | Heat to reflux (approx. 78°C). Add water dropwise only if dissolution is incomplete. | Water increases the dielectric constant, aiding the solvation of the zwitterionic form. |
| 3. Hot Filter | If the solution is cloudy (salts) or colored, add activated carbon, stir for 5 mins, and filter hot. | Removes insoluble NaCl and oxidized polymeric impurities. |
| 4. Nucleation | Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. | Slow cooling prevents "oiling out" and trapping of mother liquor. |
| 5. Harvesting | Cool to 0°C for 1 hour. Filter and wash with cold Heptane or IPA . | Heptane acts as an anti-solvent to wash away surface impurities without redissolving the crystal. |
| 6. Drying | Dry in a vacuum oven at 45°C for 12 hours. | Removes trapped solvent which can artificially lower the melting point. |
Module 2: Troubleshooting Matrix
Use this matrix if the "Golden Path" fails.
| Symptom | Probable Cause | Corrective Action |
| Oiling Out (Product separates as a liquid, not crystals) | Solvent system is too polar or cooling was too fast. | Remedy: Reheat to dissolve. Add a seed crystal at the cloud point. Cool very slowly (wrap flask in foil/towel). Add 5% excess Ethanol. |
| Low Yield | pH was too low (formed HCl salt) or too high (remained Carboxylate). | Remedy: Check pH of mother liquor. If pH < 2, neutralize with NaOH to pH 5. If pH > 7, add HCl to pH 5. |
| Yellow Coloration | Oxidation of the pyrazole ring (common in air). | Remedy: Recrystallize with Activated Carbon (5 wt%). Ensure the hot filtration is performed quickly to prevent cooling on the filter. |
| Gummy Solid | Trapped solvent or residual water. | Remedy: Triturate (grind) the gum with diethyl ether or hexanes to induce crystallization. Dry under high vacuum.[2] |
Module 3: Visualizing the Logic
Workflow Diagram: The Decision Tree
Caption: Logical workflow for the purification of amphoteric pyrazole-carboxylic acids, emphasizing the critical pH switch.
Module 4: Advanced FAQs
Q1: Why can't I just recrystallize from pure water? A: While the molecule is soluble in water, the solubility curve is often too shallow (soluble at both hot and cold temps) due to the highly polar zwitterionic character. Furthermore, water is difficult to remove from the crystal lattice (hydrates form easily). Ethanol/Water mixtures break the hydration shell and allow for better crystal packing [1].
Q2: My product is turning pink/red during drying. Why? A: Pyrazoles are susceptible to oxidative coupling when exposed to light and air, especially if trace acid remains. Ensure the final wash is neutral (pH 6-7) and dry the product in the dark under vacuum. If pink, re-slurry in cold methanol and filter; the colored impurity is usually highly soluble in MeOH [2].
Q3: Can I use silica gel chromatography instead? A: Only if you modify the mobile phase. Standard Hexane/EtOAc will cause the acid to stick to the silica. You must use DCM/MeOH + 1% Acetic Acid . However, recrystallization is preferred for scale-up as it avoids the difficulty of removing acetic acid traces from the final solid [3].
References
-
BenchChem Technical Support. (2025).[1][2] Purification of 1-Cyclopentylpiperidine-4-carboxylic acid (Analogous Zwitterion Protocols). Retrieved from
-
National Institutes of Health (NIH). (2014). Identification of Pyrazole Carboxylic Acids as NTS2 Selective Compounds. (General synthesis and handling of pyrazole acids). Retrieved from
-
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles via Acid Addition Salts. Retrieved from
Sources
HPLC method development for 1-(1-Pyrazolyl)cyclopentanecarboxylic acid
Welcome to the Technical Support & Method Development Center . As a Senior Application Scientist, my goal is to move beyond generic protocols and provide you with the mechanistic reasoning—the why—behind every chromatographic choice.
Developing a robust High-Performance Liquid Chromatography (HPLC) method for 1-(1-Pyrazolyl)cyclopentanecarboxylic acid presents unique challenges. Because this molecule contains both a basic pyrazole ring and an acidic carboxylic acid moiety, it behaves as an amphoteric (zwitterionic) compound. Its retention, peak shape, and solubility are hypersensitive to the physicochemical environment of your column.
Below is your comprehensive, self-validating guide to mastering this separation.
Physicochemical Profiling & Causality
Before touching the instrument, we must define the thermodynamic state of the analyte. The table below summarizes the critical parameters that dictate our method design.
| Parameter | Value / Characteristic | Chromatographic Implication (The "Why") |
| Functional Groups | Pyrazole (Weak Base), Carboxylic Acid (Weak Acid) | The molecule is amphoteric. It will exist as a cation at low pH, an anion at high pH, and a neutral species at intermediate pH. |
| Estimated pKa | ~2.5 (Pyrazole NH⁺), ~4.8 (COOH) | To maximize hydrophobic retention on a Reversed-Phase (RP) column, we must suppress ionization. A target pH of 3.0–3.5 ensures the molecule is predominantly neutral. |
| Polarity (LogP) | ~1.5 - 2.0 (Moderate) | Requires a highly aqueous starting mobile phase to ensure adequate retention before gradient elution. |
| UV Absorbance | ~210–220 nm (Max) | Detection must occur at low wavelengths. Solvents with high UV cutoff (like acetone or certain buffer salts) cannot be used. |
Method Development Logical Workflow
The following diagram maps the self-validating logic used to build this method. Each step acts as a quality gate; if the target is not met, the system forces a re-evaluation before proceeding.
Fig 1: Logical workflow for HPLC method development of amphoteric pyrazole derivatives.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) at the beginning of the run, the method automatically verifies its own reliability.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): Prepare a 20 mM Potassium Dihydrogen Phosphate (
) buffer. Adjust the pH strictly to 3.0 using orthophosphoric acid[1]. Causality: Potassium is chosen over sodium due to its stronger counter-ion effect, which better masks residual silanols on the silica column, preventing peak tailing[2]. (Note: If MS compatibility is required, substitute with 0.1% Formic Acid in HPLC-grade water[3]). -
Organic Phase (B): 100% HPLC-grade Acetonitrile.
Step 2: Column Selection & Setup
-
Column: Install a high-purity, fully end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm) or a specialized low-silanol mixed-mode column like Newcrom R1[3].
-
Temperature: Set column oven to 30°C to ensure reproducible mass transfer and stabilize system backpressure.
Step 3: Gradient Elution Profile Program the following gradient at a flow rate of 1.0 mL/min:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head).
-
2.0 - 15.0 min: 5%
70% B (Linear ramp for elution). -
15.0 - 18.0 min: 70%
95% B (Column wash). -
18.0 - 25.0 min: 5% B (Re-equilibration. Critical: Do not shorten this step; amphoteric compounds require stable column hydration).
Step 4: Sample Preparation & Injection
-
Dissolve the standard in a diluent matching the initial mobile phase conditions (95% A / 5% B).
-
Injection Volume: 10 µL.
-
Detection: UV at 215 nm.
Step 5: System Suitability Test (SST) Validation Before analyzing unknown samples, inject the standard solution six times. The system is validated only if:
-
Peak area %RSD is
2.0%. -
Tailing factor (
) is 1.5. -
Theoretical plates (
) > 2000.
Troubleshooting Guide & FAQs
Q: Why am I observing severe peak tailing for this compound? A: Peak tailing in pyrazole derivatives is almost always caused by secondary ion-exchange interactions between the basic pyrazole nitrogen and unreacted, acidic silanol groups on the silica support. Causality: When the mobile phase pH is not strictly controlled, or if the buffer capacity is too low, the localized pH at the silica surface allows these interactions to dominate. Solution: Ensure you are using a buffered mobile phase (e.g., 20 mM phosphate buffer at pH 3.0) to mask silanol groups and keep them protonated[2]. Alternatively, switch to a column specifically designed with low silanol activity[3].
Q: My retention times are drifting between consecutive injections. How do I stabilize them? A: Retention time drift for amphoteric compounds indicates a lack of pH control in the column environment. Because the ionization state of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid is highly sensitive to pH changes around its pKa values, even slight fluctuations alter its hydrophobicity. Solution: Ensure your aqueous mobile phase has sufficient buffer capacity. If you are using 0.1% Formic Acid (which has poor buffering capacity) and experiencing drift, switch to a 10-20 mM phosphate buffer. Additionally, ensure you are allowing at least 10 column volumes for re-equilibration between gradient runs.
Q: Can I use Methanol instead of Acetonitrile as the organic modifier? A: Yes, but be aware of the thermodynamic consequences. Methanol is a protic solvent and can participate in hydrogen bonding with the pyrazole and carboxylic acid groups, potentially altering selectivity. Furthermore, methanol generates significantly higher backpressure when mixed with water compared to acetonitrile. If you switch to methanol, you may need to adjust your gradient profile and reduce the flow rate to maintain resolution and stay within system pressure limits[4].
Q: I'm seeing a split peak or a "shoulder" on my main peak. Is my sample degrading? A: While chemical degradation is possible, a split peak in this context is most commonly a physical chromatography artifact caused by an injection solvent mismatch. Causality: If your sample is dissolved in 100% organic solvent but injected into a highly aqueous starting mobile phase (5% B), the analyte temporarily precipitates or travels ahead of the solvent front before partitioning into the stationary phase. Solution: Always dilute your sample in the initial mobile phase conditions (e.g., 95% Aqueous / 5% Organic) prior to injection.
References
-
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy. Available at: [Link]
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at:[Link]
Sources
Technical Support Center: Purification of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid
Welcome to the technical support center. This guide provides in-depth troubleshooting and frequently asked questions for researchers encountering challenges with the purification of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid, specifically focusing on the removal of unreacted pyrazole. My aim is to provide not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: I've completed my synthesis, but my NMR spectrum shows signals for both my desired product and unreacted pyrazole. What is the most fundamental difference between these two compounds that I can exploit for purification?
A: The most significant and actionable difference between your target compound, 1-(1-Pyrazolyl)cyclopentanecarboxylic acid, and the pyrazole impurity lies in their acid-base properties.
-
Your Product: Contains a carboxylic acid functional group (-COOH). This makes the molecule acidic, readily donating a proton to a base to form a water-soluble carboxylate salt.
-
The Impurity: Pyrazole is a weak base.[1][2][3] The lone pair of electrons on its sp2-hybridized nitrogen atom can accept a proton from a strong acid to form a water-soluble pyrazolium salt.
This difference in acidity and basicity is the cornerstone of the most effective and straightforward purification strategy: liquid-liquid extraction.
Q2: Why is it critical to remove residual pyrazole from my final product?
A: Complete removal of unreacted starting materials is crucial for data integrity and the success of downstream applications. Residual pyrazole can:
-
Interfere with Biological Assays: Pyrazole and its derivatives are known to exhibit a wide range of biological activities, potentially leading to false positives or confounding results in pharmacological screens.[4][5]
-
Complicate Spectroscopic Analysis: The presence of pyrazole will complicate NMR and Mass Spectrometry data, making unambiguous structural confirmation of your target molecule difficult.
-
Inhibit or Alter Downstream Reactions: If your product is an intermediate, the nucleophilic nitrogen atoms of pyrazole can interfere with subsequent synthetic steps, leading to unwanted side products and reduced yields.
-
Introduce Inaccurate Yield and Molar Quantity Calculations: Failing to remove this impurity leads to an artificially inflated mass of your final product, compromising the stoichiometry of future experiments.
Q3: Can you summarize the key physicochemical differences I should be aware of?
A: Certainly. Understanding these properties is key to designing a robust purification strategy. The table below outlines the critical differences.
| Property | 1-(1-Pyrazolyl)cyclopentanecarboxylic acid (Product) | Pyrazole (Impurity) | Rationale for Separation |
| Acid/Base Character | Acidic | Weakly Basic | This is the primary basis for separation via acid-base extraction. |
| pKa | ~4.8 (estimated for the carboxylic acid proton)[6][7] | ~2.5 (for the conjugate acid, pyrazolium)[1][8] | The significant pKa difference allows for selective protonation/deprotonation using appropriately chosen pH conditions. |
| Solubility (Neutral) | Soluble in many organic solvents (e.g., EtOAc, DCM, ether).[9][10] | Soluble in water and many organic solvents (e.g., alcohol, ether, benzene).[11][12][13][14] | The broad solubility of pyrazole can make simple recrystallization challenging without a carefully selected solvent system. |
| Solubility (Ionic) | Highly soluble in aqueous base (e.g., NaHCO₃, NaOH soln.) as the carboxylate salt. | Highly soluble in aqueous acid (e.g., dilute HCl) as the pyrazolium salt. | This differential solubility in aqueous solutions of different pH is exploited in extraction. |
Troubleshooting and Methodological Guides
This section provides detailed, step-by-step protocols for the most effective purification methods.
Issue: My crude product is contaminated with 5-10% unreacted pyrazole.
Primary Solution: Purification via Basic Liquid-Liquid Extraction
This is the most efficient and highly recommended method. It leverages the acidic nature of your product to separate it from the basic impurity. The workflow involves dissolving the crude mixture in an organic solvent, using a weak aqueous base to selectively extract the acidic product into the aqueous phase, and then re-acidifying the aqueous phase to recover the purified product.
We use a weak base like sodium bicarbonate (NaHCO₃). The pKa of carbonic acid (H₂CO₃), the conjugate acid of bicarbonate, is ~6.4. This means bicarbonate is basic enough to deprotonate your carboxylic acid product (pKa ~4.8) but not acidic enough to protonate the pyrazole impurity (pKa of conjugate acid ~2.5). This selective reaction is the key to a clean separation.
-
Dissolution: Dissolve the crude solid mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Mixing & Separation: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (from CO₂ evolution). Close the stopcock and shake vigorously for 30-60 seconds, venting periodically. Allow the layers to fully separate.
-
Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2-4 two more times with fresh NaHCO₃ solution, combining all aqueous extracts into the same Erlenmeyer flask. This ensures complete extraction of your acidic product. The organic layer, now containing primarily the pyrazole impurity and any non-acidic byproducts, can be set aside.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise while stirring. Your purified product will begin to precipitate out as a solid. Continue adding acid until the solution is acidic to pH paper (pH ~2-3) and no further precipitation is observed.
-
Isolation: Collect the purified solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove any residual salts. Allow the solid to air-dry on the filter, then transfer to a watch glass to dry to a constant weight.
Caption: Acid-base extraction workflow for purification.
Q2: The extraction was messy, or I suspect I lost product due to its partial solubility. What is an alternative approach?
Alternative Solution: Purification via Acidic Liquid-Liquid Extraction
This method is the reverse of the one above. It keeps your desired product in the organic phase while using an aqueous acid to wash away the basic pyrazole impurity. This can be advantageous if your product has some slight water solubility or if emulsions are a problem during basic extraction.
By washing the organic solution with a dilute strong acid like 1M HCl, the pyrazole (pKb ~11.5) is readily protonated to form its water-soluble pyrazolium salt.[1] Your carboxylic acid product, being an acid itself, remains unreacted and stays in the organic solvent.
-
Dissolution: Dissolve the crude solid mixture in a water-immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
First Wash: Add an equal volume of 1M aqueous HCl.
-
Mixing & Separation: Stopper the funnel, shake vigorously for 30-60 seconds, and allow the layers to separate.
-
Collection: Drain and discard the lower aqueous layer, which contains the pyrazole impurity as its salt.
-
Repeat Wash: Repeat the wash (steps 2-4) two more times with fresh 1M HCl to ensure complete removal of the pyrazole.
-
Neutral Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual acid and break any minor emulsions. Discard the aqueous layer.
-
Drying & Concentration: Drain the organic layer into a flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Caption: Acidic wash workflow for pyrazole removal.
Q3: Extraction methods are still leaving trace impurities. How can I achieve analytical purity?
Advanced Solutions: Recrystallization or Chromatography
If trace impurities persist, recrystallization or column chromatography are excellent final polishing steps.
-
Recrystallization: This technique relies on the differences in solubility between your product and the impurity in a given solvent at different temperatures.[15]
-
Protocol:
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Pyrazole is quite soluble in many solvents, so the goal is to find a system where the product crystallizes upon cooling while the pyrazole remains in the mother liquor. Toluene, ethanol/water, or ethyl acetate/hexane mixtures are good starting points.
-
Dissolution: Dissolve your semi-purified product in the minimum amount of boiling solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. The pyrazole impurity will be concentrated in the filtered solvent (the mother liquor).
-
-
-
Column Chromatography: While more resource-intensive, silica gel chromatography is highly effective for removing stubborn impurities.
-
Principle: Your carboxylic acid product is significantly more polar than pyrazole due to the highly polar -COOH group. Therefore, it will adhere more strongly to the polar silica gel stationary phase and elute more slowly.
-
Typical Conditions:
-
Stationary Phase: Silica Gel.
-
Mobile Phase (Eluent): A gradient system starting with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexane:Ethyl Acetate) will elute the less polar pyrazole first, followed by your more polar carboxylic acid product. A small amount of acetic acid (~0.5%) can be added to the eluent to reduce "tailing" of the carboxylic acid on the column.
-
-
References
- Vertex AI Search, based on a combination of general organic chemistry principles and an analysis of the provided structures.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Tech Support.
-
PubChem. (n.d.). Pyrazole. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Cyclopentanecarboxylic acid. National Center for Biotechnology Information. [Link]
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
-
SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]
-
Organic Chemistry Portal. (n.d.). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
-
DergiPark. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. [Link]
- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
NIST. (n.d.). Cyclopentylcarboxylic acid. NIST WebBook. [Link]
-
Solubility of Things. (n.d.). Cyclopentanecarboxylic acid. [Link]
-
Solubility of Things. (n.d.). Pyrazole. [Link]
-
DrugFuture.com. (n.d.). Pyrazole. [Link]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. [Link]
-
ResearchGate. (2020). pKa values for morpholine, pyrazole and imidazole. [Link]
-
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]
-
MDPI. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. [Link]
- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem Tech Support.
-
ResearchGate. (2014). Does anyone have information on pKa of some carboxylic acids?. [Link]
Sources
- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. royal-chem.com [royal-chem.com]
- 4. rroij.com [rroij.com]
- 5. mdpi.com [mdpi.com]
- 6. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. Pyrazole [drugfuture.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Optimizing cyclization conditions for pyrazolyl cyclopentane derivatives
Topic: Optimizing Cyclization & Coupling Conditions
Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Engineering of a Scaffold
Welcome to the Technical Support Center. You are likely here because the synthesis of pyrazolyl-cyclopentane derivatives—a privileged scaffold in JAK inhibitors (e.g., Ruxolitinib) and GPCR ligands—is failing at one of two critical junctions:
-
Regioselectivity: The pyrazole nitrogen refuses to alkylate exclusively at the N1 position.
-
Stereocontrol: The cyclopentane ring closure yields an intractable mix of cis/trans diastereomers.
This guide moves beyond standard protocols to address the causality of these failures. We treat your reaction as a system of competing rates (kinetics) and stability states (thermodynamics).[1]
Module 1: The N-Alkylation Conundrum (Connecting the Rings)
Core Challenge: Attaching a pyrazole to a cyclopentyl electrophile often results in a mixture of N1 (desired) and N2 (undesired) isomers due to the annular tautomerism of the pyrazole ring.
Troubleshooting Guide
Q1: I am using a standard SN2 condition (K₂CO₃/DMF) to couple my pyrazole to a cyclopentyl bromide, but my N1:N2 ratio is stuck at ~1:1. How do I shift this?
A: The 1:1 ratio indicates your reaction is under charge control rather than steric control , or that the "intrinsic" nucleophilicity of both nitrogens is too similar in that solvent shell.
-
The Fix (Solvent Switch): Switch from polar aprotic (DMF/DMSO) to a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) or HFIP. These solvents form hydrogen bond networks with the pyrazole nitrogens, often shielding the more accessible nitrogen or altering the dipole, significantly enhancing regioselectivity toward the N1 isomer (sterically governed).
-
The Fix (Base Switch): If using K₂CO₃, the cation effect is weak. Switch to MgBr₂ with a tertiary amine (DIPEA). Magnesium coordinates to the pyrazole nitrogens and the electrophile, creating a rigid transition state that favors one isomer based on chelation geometry.
Q2: I am trying a Mitsunobu reaction with a chiral cyclopentyl alcohol, but the yield is <30% and the stereocenter is scrambling.
A: Low yield in Mitsunobu with pyrazoles is often due to the high pKa of the pyrazole (making it a poor pronucleophile) or steric crowding at the secondary alcohol.
-
Protocol Adjustment: Ensure you are using ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DEAD/DIAD if the pKa is high (>13). ADDP works better for difficult pronucleophiles.
-
Stereochemistry Check: Scrambling suggests an SN1 pathway is competing (carbocation formation). This happens if your azodicarboxylate is decomposing before activation. Pre-complex the phosphine and azodicarboxylate at 0°C for 15 minutes before adding the substrate. Keep the reaction strictly anhydrous.
Data: Solvent & Base Effects on Regioselectivity
| Variable | Condition | Mechanism of Action | Typical N1:N2 Ratio |
| Standard | K₂CO₃ / DMF | Charge Control / Dipole alignment | 1.5 : 1 |
| Steric | NaH / THF | Irreversible deprotonation (creates "naked" anion) | 3 : 1 |
| Chelation | MgBr₂ / DIPEA | Bidentate coordination (Template effect) | > 10 : 1 (Substrate dependent) |
| H-Bonding | TFE (Trifluoroethanol) | Solvent H-bonding shields specific N-sites | > 20 : 1 |
Workflow Visualization: Regioselectivity Optimization
Caption: Decision matrix for optimizing N-alkylation regioselectivity based on electrophile type and initial failure mode.
Module 2: Stereocontrol in Cyclopentane Formation
Core Challenge: When forming the cyclopentane ring (e.g., via Dieckmann condensation or Michael-initiated closure), controlling the relative stereochemistry (cis vs. trans) of substituents is governed by the competition between Kinetic and Thermodynamic control.[1][2]
Troubleshooting Guide
Q3: I am performing a Dieckmann condensation to close the ring. I need the cis-isomer, but I keep isolating the trans-isomer.
A: The trans-isomer is usually the Thermodynamic Product (substituents minimize steric clash). If you are running this at reflux or with a weak base (e.g., NaOEt in EtOH), the system equilibrates to the most stable form.
-
The Fix (Kinetic Control): You must trap the Kinetic Enolate .
-
Use a strong, bulky base: LiHMDS or LDA .
-
Operate at -78°C .
-
Quench rapidly at low temperature with a proton source (e.g., AcOH in THF) to prevent equilibration during workup.
-
Q4: My ring-closing metathesis (RCM) using Grubbs II is stalling at 60% conversion.
A: Cyclopentane formation via RCM is generally favorable, but "stalling" usually implies catalyst poisoning or the formation of stable chelates.
-
The Fix:
-
Dilution: Ensure concentration is < 0.01 M to disfavor intermolecular dimerization.
-
Additives: Add Ti(OiPr)₄ (0.3 eq). This acts as a scavenger for non-productive chelating groups (like the pyrazole nitrogen) that might be binding to the Ruthenium center.
-
Protocol: Kinetic vs. Thermodynamic Cyclization
| Parameter | Kinetic Control (Favors cis or 1,2-addition) | Thermodynamic Control (Favors trans or 1,4-addition) |
| Temperature | -78°C to -40°C | 0°C to Reflux |
| Base | LiHMDS, LDA (Bulky, Strong) | NaOEt, KOtBu, NaH (Reversible) |
| Reaction Time | Short (Quench immediately) | Long (Allow equilibration) |
| Solvent | THF, DME (Aprotic) | EtOH, MeOH (Protic allows proton exchange) |
Pathway Visualization: Stereochemical Divergence
Caption: Divergent synthesis pathways for cyclopentane stereoisomers based on thermal and basic conditions.
Module 3: Workup & Purification (The Finish Line)
Q5: The pyrazole product is "streaking" on the silica column, making separation of isomers impossible. A: Pyrazoles are basic. They interact with the acidic silanols on the silica gel.
-
The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent system. Alternatively, use DCM:MeOH:NH₄OH (90:10:1) as the mobile phase to suppress ionization.
Q6: How do I remove trace hydrazine after a condensation reaction? It's showing up in my final elemental analysis. A: Hydrazine is sticky and toxic.
-
The Fix: Wash the organic layer with 0.5M Cu(OAc)₂ (Copper Acetate) solution. Copper forms a water-soluble blue complex with hydrazine, pulling it out of the organic phase effectively.
References
-
Regioselectivity in Pyrazole Alkylation
-
Ruxolitinib Process Chemistry (Cyclopentane Formation)
- Title: Synthesis method of ruxolitinib intermediate (P
-
Source: Google Patents.[4]
- URL
-
Thermodynamic vs.
-
Solvent Effects (TFE/HFIP)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis process of ruxolitinib - Patent US-2019023712-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid in Solution
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-(1-Pyrazolyl)cyclopentanecarboxylic acid. Given the absence of extensive public stability data for this specific molecule, this document synthesizes information based on the known chemical behavior of its core functional groups: the pyrazole ring, the cyclopentanecarboxylic acid moiety, and general principles of drug stability. We will explore potential stability issues, provide actionable troubleshooting advice, and outline a robust experimental protocol to empower you to confidently assess the stability of this compound in your specific applications.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid in solution.
Q1: What are the primary factors that can affect the stability of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid in solution?
A1: The stability of the compound is influenced by a combination of chemical and environmental factors. The primary drivers of degradation are typically:
-
pH: The carboxylic acid group's ionization state is pH-dependent.[1] Extreme pH values (both highly acidic and alkaline) can catalyze hydrolytic degradation pathways or other reactions.
-
Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions, including potential decarboxylation or hydrolysis.[1][2]
-
Light: Exposure to UV or high-intensity visible light can induce photolytic degradation, particularly affecting the heterocyclic pyrazole ring.[1][3]
-
Oxidizing Agents: The presence of oxygen or other oxidizing agents can lead to the degradation of the electron-rich pyrazole ring.[1][4] This is a common pathway for many nitrogen-containing heterocycles.
-
Solvent/Buffer Composition: The choice of solvent is critical. Protic solvents may participate in degradation, while certain buffer components could catalyze reactions.
Q2: My pyrazole compound solution is turning brown during storage. What is happening and how can I prevent it?
A2: A brown discoloration is a common indicator of oxidation, particularly of the pyrazole ring.[4] This process can be initiated by atmospheric oxygen and may be accelerated by light or trace metal impurities.
-
Prevention: To minimize oxidation, solutions should be prepared with degassed solvents and stored under an inert atmosphere (e.g., nitrogen or argon). Protecting the solution from light by using amber vials or wrapping the container in foil is also crucial.[4] Storing solutions at reduced temperatures (2-8°C or -20°C) will slow the rate of this and other degradation processes.[3][4]
Q3: What are the most likely degradation pathways for 1-(1-Pyrazolyl)cyclopentanecarboxylic acid?
A3: Based on its structure, the compound is susceptible to several degradation pathways:
-
Oxidation of the Pyrazole Ring: This can lead to the formation of N-oxides or, in more extreme cases, cleavage of the pyrazole ring itself.[4][5]
-
Decarboxylation: While carboxylic acids are generally stable, the loss of carbon dioxide from the carboxyl group can be induced under stress conditions like high heat.[3]
-
Photodegradation: UV light can provide the energy to break bonds and form reactive radical species, leading to complex degradation product profiles.[3]
-
Hydrolysis: If the compound is formulated as an ester or amide prodrug, hydrolysis of this group back to the carboxylic acid would be a primary pathway. The core structure itself is not prone to simple hydrolysis but can be catalyzed at pH extremes.
Q4: I am observing new peaks in my HPLC analysis after storing my solution for a week. What could be the cause?
A4: The appearance of new peaks in a chromatogram is a clear sign of chemical degradation.[4] Each new peak likely represents a distinct degradation product. This indicates that the current storage or experimental conditions are not suitable for maintaining the compound's integrity. To identify the cause, a systematic approach is needed, as outlined in the Troubleshooting Guide below. Performing a forced degradation study can help proactively identify these potential degradants.[6]
Troubleshooting Guide: Common Stability Issues
This guide provides a structured approach to diagnosing and resolving common stability problems.
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency or concentration over time. | pH-mediated degradation: The pH of the solution may be outside the optimal stability range. | Conduct a pH stability profile study (see Experimental Protocols) to identify the pH of maximum stability. Buffer your solutions accordingly.[3] |
| Oxidative degradation: The pyrazole ring is susceptible to oxidation by dissolved oxygen.[4] | Prepare solutions using solvents that have been sparged with an inert gas (N₂ or Ar). Store the final solution under an inert atmosphere.[3] | |
| Thermal degradation: Storage or experimental temperature is too high. | Store stock solutions frozen (-20°C or -80°C) and working solutions refrigerated (2-8°C).[4] Minimize the time the solution spends at room temperature or higher. | |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of degradation products: The compound is unstable under the current conditions. | Perform a forced degradation study (see Experimental Protocols) to systematically identify the conditions causing degradation (acid, base, light, heat, oxidant).[1][6] |
| Contamination: The solvent, glassware, or container may be contaminated. | Run a blank analysis of the solvent and buffer to rule out contamination. Ensure all glassware is scrupulously clean. | |
| Inconsistent results in biological assays. | Presence of active degradants or impurities: Degradation products may have their own biological activity, leading to confounding results. | Re-purify the compound if its initial purity is in doubt. Always use freshly prepared solutions or solutions that have been stored under validated stability conditions for critical experiments.[4] |
| Precipitation from solution: Poor solubility in the assay buffer can lead to a lower effective concentration. | Check the solubility of the compound in the final assay buffer. The cyclopentanecarboxylic acid moiety gives the molecule moderate water solubility, which is pH-dependent.[7][8] Consider using a co-solvent if compatible with the assay. |
Visualizing Potential Degradation & Experimental Workflow
To better understand the potential failure modes and the process to investigate them, the following diagrams are provided.
Caption: Workflow for a forced degradation stability study.
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation (stress testing) study, which is essential for identifying degradation pathways and developing a stability-indicating analytical method. [2][6]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [9] Objective: To investigate the intrinsic stability of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid under various stress conditions.
Materials:
-
1-(1-Pyrazolyl)cyclopentanecarboxylic acid
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV or PDA detector
-
pH meter
-
Calibrated oven and photostability chamber
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture) to prepare a stock solution of approximately 1 mg/mL.
-
-
Stress Conditions:
-
For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL. Prepare a control sample by diluting the stock with the solvent only.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Dilute with the storage solvent. Incubate at 60°C in the dark.
-
Photolytic Degradation: Expose the solution (in a photochemically transparent container) to light as specified in ICH Q1B guidelines. A parallel dark control should be maintained.
-
-
Time-Point Analysis:
-
Withdraw aliquots from each stressed solution and the control at appropriate time points (e.g., 0, 2, 8, 24, and 48 hours).
-
Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all observed degradation products. A reverse-phase C18 column is a common starting point.
-
Analyze all samples. Record the peak area of the parent compound and all degradation products.
-
Data Analysis and Interpretation:
-
Calculate the percentage of remaining parent compound and the percentage of each degradation product at each time point relative to the time zero control.
-
Assess peak purity of the parent compound peak to ensure no degradants are co-eluting.
-
A summary of hypothetical results is presented in the table below.
Table 1: Example Data from a Forced Degradation Study
| Stress Condition | Incubation Time (h) | Parent Compound Remaining (%) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) |
| Control (RT, dark) | 48 | 99.8 | < 0.05 | < 0.05 |
| 0.1 M HCl @ 60°C | 24 | 91.2 | 4.5 | 1.8 |
| 0.1 M NaOH @ 60°C | 8 | 85.5 | 11.3 | Not Detected |
| 3% H₂O₂ @ RT | 24 | 78.9 | 8.2 | 6.5 |
| Heat @ 60°C (dark) | 48 | 96.5 | 1.5 | Not Detected |
| Photostability (ICH) | 24 | 89.0 | 3.1 | 5.3 |
This data is illustrative and serves as an example of how to present findings.
References
-
Hassan, A. S. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules, 16(9), 7394-7405. Available from: [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 2(1), 59-64. Available from: [Link]
-
Deshpande, I., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available from: [Link]
-
Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Applied Sciences, 10(20), 7356. Available from: [Link]
-
Hypha Discovery. (2024). Intramolecular reactions and chemical degradation. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclopentanecarboxylic acid. PubChem Compound Database. Available from: [Link]
-
K. M. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-27. Available from: [Link]
-
Herres-Pawlis, S., et al. (2020). A tris(pyrazolyl)-based model for the aminocyclopropane carboxylic acid oxidase and its behavior towards oxidants. JBIC Journal of Biological Inorganic Chemistry, 25, 1037-1051. Available from: [Link]
-
Anderson, M. O., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511. Available from: [Link]
-
Avdyli, M., et al. (2022). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1249, 131580. Available from: [Link]
-
Furusawa, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Applied Sciences, 10(20), 7356. Available from: [Link]
-
Muscarà, C., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(3), 1279. Available from: [Link]
-
Solubility of Things. (n.d.). Cyclopentanecarboxylic acid. Available from: [Link]
-
Noble, C. G., et al. (2008). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry, 16(15), 7296-7304. Available from: [Link]
-
Zhang, M., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1693-1715. Available from: [Link]
-
Herres-Pawlis, S., et al. (2020). A tris(pyrazolyl)-based model for the aminocyclopropane carboxylic acid oxidase and its behavior towards oxidants. JBIC Journal of Biological Inorganic Chemistry. Available from: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available from: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38388. Available from: [Link]
-
Viškelis, J., et al. (2018). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 29(1). Available from: [Link]
-
Bajaj, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Available from: [Link]
-
Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. biomedres.us [biomedres.us]
- 7. CAS 3400-45-1: Cyclopentanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
Minimizing decarboxylation of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid
Technical Support Guide: Minimizing Decarboxylation of 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
Executive Summary & Chemical Context
The Challenge:
1-(1-Pyrazolyl)cyclopentanecarboxylic acid is a sterically congested
The Solution: Minimizing decarboxylation requires a strict control strategy focusing on low-temperature processing (<40°C) , pH buffering (pH 7-9) , and the exclusion of Lewis acidic metals . This guide provides a validated protocol to isolate and handle this compound with >95% integrity.
Mechanism of Instability (The "Why")
To prevent degradation, one must understand the driving forces. The decarboxylation of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid is not a random event; it is a concerted process facilitated by specific conditions.
-
Steric Strain: The cyclopentane ring forces the carboxyl and pyrazole groups into a rigid conformation. Loss of CO₂ relieves this crowding, converting the
quaternary center to a less hindered tertiary center (1-cyclopentylpyrazole). -
Electronic Activation: The pyrazole ring is electron-withdrawing (inductive effect, -I).[1] Under acidic conditions, protonation of the pyrazole
nitrogen amplifies this effect, pulling electron density from the -carbon and significantly lowering the activation energy for loss.
Figure 1: Thermal & Acid-Catalyzed Decarboxylation Pathway
[2]
Validated Isolation Protocol (The "How")
This workflow is designed to maintain the compound in its "safe zone" throughout the isolation process.
Key Parameters:
-
Temperature Limit: Never exceed 40°C .
-
pH Target: Maintain pH 8-9 during extraction; acidify only to pH 5-6 for precipitation if necessary, or isolate as a salt.
-
Solvent Selection: Use low-boiling solvents (DCM, Et₂O) to facilitate removal without high heat.
Step-by-Step Methodology:
-
Quench: Cool the reaction mixture to 0°C.
-
Basification: Adjust pH to 10-11 using cold 1N NaOH. The compound is stable as the carboxylate salt.
-
Wash: Extract aqueous layer with MTBE to remove non-acidic impurities (e.g., unreacted pyrazole). Discard organics.
-
Controlled Acidification:
-
Critical Step: Add 1N HCl dropwise at 0°C.
-
Stop at pH 5.0 - 5.5. Do not go to pH 1-2.
-
Why? At pH 5, the carboxylic acid is protonated enough to extract, but the pyrazole ring (pKa ~2.5) remains unprotonated, preventing the acid-catalyzed decarboxylation pathway.
-
-
Extraction: Immediately extract into DCM (3x).
-
Drying: Dry over anhydrous
(Avoid if Lewis acid sensitivity is suspected, though usually safe). -
Concentration: Rotary evaporate at <30°C bath temperature. Do not dry to completion if the oil is unstable; co-evaporate with hexane to induce crystallization.
Figure 2: Safe Isolation Workflow
[2]
Troubleshooting & FAQs
Q1: I observe gas evolution during the acidification step. Is this my product decomposing?
Diagnosis: Likely yes, if the pH dropped too low.
Root Cause: Rapid addition of strong acid creates local "hotspots" of pH < 1. In these zones, the pyrazole moiety protonates, triggering immediate decarboxylation and release of
-
Use a weaker acid (e.g., 10% citric acid or
) instead of HCl. -
Ensure vigorous stirring to dissipate acid concentration.
-
Monitor pH continuously with a probe, not paper.
Q2: The product turns into an oil and loses mass on the high-vacuum pump.
Diagnosis: Sublimation of the decarboxylated byproduct (1-cyclopentylpyrazole) or thermal decomposition. Root Cause: 1-Cyclopentylpyrazole is a volatile oil. If your product decarboxylates on the pump due to uncontrolled heating (even ambient heat if unstable), you will lose material. Corrective Action:
-
Do not heat the vacuum trap or flask.
-
Stop drying once a solid/foam is obtained.
-
Check NMR: A singlet at ~7.5-8.0 ppm (pyrazole) without the corresponding COOH proton suggests decarboxylation.
Q3: Can I use elevated temperatures to drive the initial coupling reaction?
Recommendation: Proceed with caution. Data: While some coupling reactions (e.g., Ullmann-type) require heat, this specific substrate is sensitive. Alternative: Use room temperature coupling methods if possible, such as:
-
Chan-Lam coupling (Copper(II) acetate, room temp, oxygen).
-
Nucleophilic substitution on 1-bromocyclopentanecarboxylate esters followed by mild hydrolysis.
Q4: How should I store the compound for long-term stability?
Recommendation: Store as the ethyl ester or the sodium salt . Reasoning: The free acid is the most labile species.
-
Ester: chemically stable, no zwitterion formation.
-
Salt: The carboxylate anion (
) is electron-rich, which destabilizes the transition state for decarboxylation (preventing the formation of the necessary radical/anion intermediate). -
Protocol: If you must store the free acid, keep it at -20°C under Argon.
Stability Data Summary
| Parameter | "Safe" Zone | "Danger" Zone | Consequence |
| Temperature | < 40°C | > 60°C | Rapid thermal decarboxylation |
| pH (Workup) | 5.0 - 10.0 | < 4.0 | Acid-catalyzed decarboxylation |
| Solvent | DCM, Et₂O, THF | DMSO, DMF, Toluene | High boiling points require heat to remove |
| Additives | None | Cu(I), Ag(I), Fe(III) | Metal-catalyzed decarboxylation |
References
-
Decarboxylation Mechanisms
-
T. Q. Chen, et al.[2][3] "A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids." J. Am. Chem. Soc., 2022, 144, 8296-8305.[2]
- Context: Discusses the radical and metal-mediated pathways for decarboxylation of heteroaryl acids, relevant for understanding the lability of the pyrazole-acid motif.
-
-
Analogous Stability (Cyclopropane/Cyclopentane derivatives)
-
Pyrazole Synthesis & Handling
-
K. Maggio, et al. "Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives." Patent CN104703972A.
- Context: Provides industrial conditions for intentional decarboxylation, establishing the upper limits (e.g., >80°C)
-
-
General Stability of
-Heteroaryl Acids:
Sources
- 1. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylation [organic-chemistry.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Validation & Comparative
1H NMR spectrum analysis of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
Authored by: Senior Application Scientist, Gemini Division
Abstract
This guide presents a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. We provide a detailed, predictive interpretation of its ¹H NMR spectrum, grounded in fundamental principles and data from analogous structures. This analysis is complemented by a step-by-step experimental protocol for data acquisition and a comparative overview of alternative spectroscopic techniques, including ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to perform robust structural elucidation of novel heterocyclic compounds.
Introduction: The Structural Elucidation Challenge
1-(1-Pyrazolyl)cyclopentanecarboxylic acid is a heterocyclic compound featuring a cyclopentane ring substituted at a quaternary carbon with both a carboxylic acid and a pyrazole moiety. The precise characterization of such molecules is paramount for understanding their chemical properties, biological activity, and potential applications. Among the suite of analytical techniques available, ¹H NMR spectroscopy offers an unparalleled, non-destructive window into the molecular structure, providing detailed information on the connectivity and chemical environment of every proton.[1]
This guide explains the causality behind the expected spectral features, establishing a self-validating framework for analysis. By comparing the capabilities of ¹H NMR with other methods, we aim to provide a holistic understanding of its central role in modern chemical analysis.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The quality of the NMR spectrum is fundamentally dependent on a meticulous experimental setup. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural assignment.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid.
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves the polar carboxylic acid and its residual proton signal does not interfere with the analyte's signals. Deuterated chloroform (CDCl₃) is an alternative, though solubility may be lower.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as the internal standard, with its proton signal defined as 0.0 ppm, allowing for accurate chemical shift referencing.[3]
-
Homogenization & Transfer: Ensure the sample is fully dissolved by gentle vortexing. Transfer the clear solution to a 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify the interpretation of complex spectra.[4]
-
Tuning and Shimming: Insert the sample into the probe. The instrument should be tuned to the ¹H frequency, and the magnetic field homogeneity optimized via an automated or manual shimming process to ensure sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: Set to approximately 16 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured.
-
Acquisition Time: Typically 2-4 seconds.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to yield the final frequency-domain spectrum.
Workflow for ¹H NMR Analysis
Caption: Experimental workflow from sample preparation to spectral analysis.
¹H NMR Spectrum Analysis: A Predictive Approach
The structure of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid presents distinct proton environments. Below is the labeled structure and a detailed prediction of its ¹H NMR spectrum.
Molecular Structure with Proton Labeling
Caption: Structure of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid with key protons labeled.
Predicted ¹H NMR Data
The following table summarizes the anticipated chemical shifts (δ), multiplicities, and integration values for each set of non-equivalent protons.
| Proton Label | Description | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Supporting Data |
| H'a (H-5') | Pyrazole Ring | ~7.9 - 8.2 | Doublet (d) | 1H | The proton at the 5-position of a 1-substituted pyrazole is typically the most deshielded due to the anisotropic effect of the C=N bond and proximity to the other nitrogen.[5][6] |
| H'b (H-3') | Pyrazole Ring | ~7.6 - 7.8 | Doublet (d) | 1H | The proton at the 3-position is also deshielded but generally appears slightly upfield from H-5'.[5][6] |
| H'c (H-4') | Pyrazole Ring | ~6.3 - 6.5 | Triplet (t) | 1H | The proton at the 4-position is the most shielded of the pyrazole protons and appears as a triplet due to coupling with both H-3' and H-5'.[7] |
| Hₐ | Cyclopentane (α-CH₂) | ~2.4 - 2.8 | Multiplet (m) | 4H | These four protons are on the carbons (C2, C5) adjacent to the quaternary carbon. They are deshielded by the adjacent electron-withdrawing pyrazole and carboxylic acid groups. Complex splitting is expected due to geminal and vicinal coupling.[8] |
| Hₑ | Cyclopentane (β-CH₂) | ~1.8 - 2.2 | Multiplet (m) | 4H | These four protons are on the carbons (C3, C4) further from the substitution site and are therefore more shielded, appearing in a region typical for cycloalkane protons.[2][8] |
| Hₒ | Carboxylic Acid | > 10.0 | Broad Singlet (br s) | 1H | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.[9][10] Its presence is a key indicator of the carboxylic acid functionality. |
Causality of Spectral Features
-
Chemical Shift (δ): The position of a signal on the x-axis is dictated by the electronic environment of the proton.[3] Aromatic protons (H'a, H'b, H'c) are significantly deshielded and appear downfield (>6.0 ppm) due to the ring current effect. The acidic proton (Hd) is the most deshielded due to the strong electron-withdrawing effect of the adjacent oxygen atoms.[10] The cyclopentane protons (Ha, Hb) appear in the aliphatic region, with those closer to the electronegative substituents (Ha) shifted further downfield.[8][9]
-
Integration: The area under each signal is directly proportional to the number of protons it represents.[11] This allows for a quantitative count of protons in each unique environment, confirming the 1:1:1:4:4:1 ratio for H'a:H'b:H'c:Ha:Hb:Hd.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks is caused by the magnetic influence of non-equivalent protons on adjacent carbons (spin-spin coupling).[4] The pattern is described by the n+1 rule, where 'n' is the number of neighboring protons.[2] For the pyrazole ring, H-4' is coupled to two neighbors (H-3' and H-5'), resulting in a triplet. H-3' and H-5' are each coupled to one neighbor (H-4'), resulting in doublets. The cyclopentane protons will show complex multiplets due to coupling with multiple non-equivalent neighbors.
Comparison with Alternative Analytical Techniques
While ¹H NMR is the cornerstone for this analysis, a multi-technique approach ensures the highest level of confidence in structural elucidation.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | Detailed proton framework, connectivity, stereochemistry. | Unambiguously determines the number and environment of all protons, confirming the substitution pattern on both rings. | Complex multiplets from cyclopentane protons may require 2D NMR (e.g., COSY) for full assignment.[12] |
| ¹³C NMR | Carbon skeleton, number of unique carbons. | Confirms the presence of 8 unique carbon signals (5 for cyclopentane, 3 for pyrazole), including the quaternary carbon and the carbonyl carbon (~170-180 ppm). | Provides no information on proton connectivity; longer acquisition times are required. |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns. | Provides the exact molecular weight, confirming the molecular formula (C₉H₁₀N₂O₂). Fragmentation can show the loss of COOH or the pyrazole ring, supporting the proposed structure.[13] | Does not provide information on the specific connectivity of atoms (isomerism). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Clearly identifies the key functional groups: a very broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) for the carboxylic acid, and C=N/C=C stretches (~1500-1600 cm⁻¹) for the pyrazole ring.[14][15] | Provides no information on the overall carbon-hydrogen framework. |
This comparative analysis demonstrates that while MS and IR can quickly confirm the presence of key features and the correct mass, only NMR spectroscopy can piece together the complete structural puzzle of connectivity and the subtle electronic environments within the molecule.
Conclusion
The ¹H NMR spectrum of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid is predicted to show six distinct signals corresponding to the pyrazole ring, the two sets of cyclopentane methylene groups, and the carboxylic acid proton. The chemical shifts, integration, and coupling patterns provide a definitive fingerprint for the molecule's structure. By following the detailed experimental protocol and leveraging the comparative insights from other spectroscopic methods, researchers can achieve a rapid and confident structural characterization. This guide serves as a robust framework for the analysis of this compound and can be adapted for the study of other novel heterocyclic molecules.
References
-
Doc Brown's Chemistry. (n.d.). Cyclopentane H-1 proton NMR spectrum. Retrieved from an online chemistry resource.[2]
-
Gable, K. (2022, March 9). ¹H NMR Chemical Shifts. Oregon State University.[9]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy – ¹H NMR Chemical Shifts. ACS Division of Organic Chemistry.[16]
-
Biointerface Research in Applied Chemistry. (2021, March 1). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking.[14]
-
Reddit. (2024, July 25). ¹H NMR of pyrazole. r/chemhelp.[7]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum.[3]
-
ChemicalBook. (n.d.). Cyclopentanecarboxylic acid(3400-45-1) ¹H NMR spectrum.[8]
-
PubChemLite. (n.d.). 1-(1h-pyrazol-1-yl)cyclopropane-1-carboxylic acid (C7H8N2O2).[17]
-
Request PDF. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.[18]
-
Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.[19]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).[4]
-
National Center for Biotechnology Information. (n.d.). Cyclopentanecarboxylic acid. PubChem.[20]
-
Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II).[11]
-
National Center for Biotechnology Information. (2025, July 1). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC.[15]
-
Journal of the Chemical Society of Pakistan. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III).[5]
-
Wiley Online Library. (2016, January 22). The ¹H NMR spectrum of pyrazole in a nematic phase.
-
Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.[21]
-
Benchchem. (2025, December). An In-depth Technical Guide to the Spectroscopic Data of (1S)-Cyclopent-2-ene-1-carboxylic Acid.[13]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook.[22]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.[10]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.[6]
-
National Center for Biotechnology Information. (2016, August 15). The (1) H NMR spectrum of pyrazole in a nematic phase. PubMed.[23]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.[1]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information.[24]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.[25]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.[12]
Sources
- 1. azooptics.com [azooptics.com]
- 2. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. acdlabs.com [acdlabs.com]
- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. rsc.org [rsc.org]
- 7. reddit.com [reddit.com]
- 8. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum [chemicalbook.com]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. emerypharma.com [emerypharma.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 17. PubChemLite - 1-(1h-pyrazol-1-yl)cyclopropane-1-carboxylic acid (C7H8N2O2) [pubchemlite.lcsb.uni.lu]
- 18. researchgate.net [researchgate.net]
- 19. connectjournals.com [connectjournals.com]
- 20. Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 23. The (1) H NMR spectrum of pyrazole in a nematic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rsc.org [rsc.org]
- 25. One moment, please... [chemistrysteps.com]
A Comparative Guide to the ¹³C NMR Chemical Shifts of 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
For researchers and professionals in drug development and chemical synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for 1-(1-pyrazolyl)cyclopentanecarboxylic acid, a molecule of interest in medicinal chemistry due to its hybrid structure incorporating both a pyrazole and a cyclopentanecarboxylic acid moiety.
This document will navigate through a comparison of theoretically predicted chemical shifts, derived from the analysis of structurally analogous compounds, and discuss the experimental methodologies required for their empirical validation. Our approach is grounded in established spectroscopic principles to provide a reliable reference for researchers working with this or similar chemical scaffolds.
Understanding the Structural Contributions to ¹³C NMR Spectra
The chemical shift of a given carbon atom in a molecule is highly sensitive to its local electronic environment. In 1-(1-pyrazolyl)cyclopentanecarboxylic acid, the observed ¹³C NMR spectrum is a composite of the electronic influences from the pyrazole ring, the cyclopentane ring, and the carboxylic acid group. A thorough understanding of these individual components is crucial for the accurate assignment of the spectral peaks.
The structure and numbering convention for 1-(1-pyrazolyl)cyclopentanecarboxylic acid are presented below to facilitate the discussion of its ¹³C NMR spectrum.
Figure 2. Standard workflow for ¹³C NMR data acquisition and processing.
Advanced Verification: Computational Approaches and 2D NMR
For unambiguous assignment of all carbon signals, especially for the closely resonating cyclopentane carbons, advanced techniques are recommended.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can provide highly accurate predictions of ¹³C NMR chemical shifts. [1][2][3]These in silico methods can be used to generate a theoretical spectrum that can be directly compared with the experimental data.
-
2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for structural elucidation.
-
HSQC: Correlates each carbon atom with its directly attached proton(s), allowing for the straightforward assignment of protonated carbons.
-
HMBC: Shows correlations between carbons and protons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
-
Conclusion
This guide provides a comprehensive overview of the expected ¹³C NMR chemical shifts for 1-(1-pyrazolyl)cyclopentanecarboxylic acid based on a comparative analysis of related structures. The provided predictions, summarized in Table 1, offer a solid foundation for researchers to interpret experimental spectra. For definitive structural confirmation, the use of advanced 2D NMR techniques and computational modeling is highly recommended. The experimental and computational workflows described herein represent the current best practices in the field of chemical analysis, ensuring the highest level of scientific integrity and trustworthiness in structural elucidation.
References
-
NMRShiftDB - PubChem Data Source - NIH. (2025, March 14). Retrieved from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - UWCScholar. (2025, March 20). Retrieved from [Link]
-
A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. (1993). Retrieved from [Link]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. Retrieved from [Link]
-
nmrshiftdb2 - open nmr database on the web. (2025, September 7). Retrieved from [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 9(28), 16043-16050. (2019). Retrieved from [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark. Retrieved from [Link]
-
Computational protocols for calculating ¹³C NMR chemical shifts. Magnetic Resonance in Chemistry, 57(6), 283-311. (2019). Retrieved from [Link]
-
Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. Retrieved from [Link]
-
NMR Database for Faster Structural Data - CAS. Retrieved from [Link]
-
5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021(2), M1241. (2021). Retrieved from [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. SSRN. Retrieved from [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Oriental Journal of Chemistry, 38(1). (2022). Retrieved from [Link]
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(30), 10253-10263. (2021). Retrieved from [Link]
-
15.4 Index of organic compound C-13 NMR spectra - Doc Brown. (2026, January 1). Retrieved from [Link]
-
Cyclopentanecarboxylic acid, dodecyl ester - Optional[¹³C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
-
1H-Pyrazole-5-carboxylic acid, 3-(4-methylphenyl)-, hydrazide - Optional[¹³C NMR]. Retrieved from [Link]
-
DFT Approach for Predicting ¹³C NMR Shifts of Atoms Directly Coordinated to Nickel. Organometallics, 40(11), 1639-1651. (2021). Retrieved from [Link]
-
Cyclopentanecarboxylic acid | C6H10O2 | CID 18840 - PubChem - NIH. Retrieved from [Link]
-
Cyclopentanecarboxylic acid - Optional[¹³C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]
-
¹³C NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]
-
How to predict the ¹³C NMR spectrum of a compound - YouTube. (2017, November 28). Retrieved from [Link]
-
Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92. (1990). Retrieved from [Link]
-
5 Combination of 1H and ¹³C NMR Spectroscopy. Structure Elucidation by Modern NMR, 239-307. Retrieved from [Link]
-
C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
This guide provides an in-depth analysis of the fragmentation behavior of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). Designed for researchers, scientists, and professionals in drug development, this document offers a technical comparison with logical alternatives, supported by established fragmentation principles and a detailed experimental protocol. Our approach emphasizes scientific integrity, providing a self-validating framework for the structural elucidation of this and similar molecules.
Introduction: The Structural Significance of a Hybrid Moiety
1-(1-Pyrazolyl)cyclopentanecarboxylic acid is a unique molecule integrating three key structural features: a pyrazole ring, a cyclopentane core, and a carboxylic acid function. The pyrazole moiety is a common scaffold in pharmaceuticals, known for its diverse biological activities. The cyclopentane ring introduces conformational rigidity, and the carboxylic acid group provides a handle for further chemical modification and influences the compound's physicochemical properties. Understanding the fragmentation pattern of this molecule is crucial for its unambiguous identification in complex matrices, such as in metabolic studies or reaction monitoring.
This guide will dissect the fragmentation pathways in both positive and negative ion modes, offering a predictive yet robust framework based on the known fragmentation behaviors of its constituent parts. We will compare its fragmentation to that of 1-phenylcyclopentanecarboxylic acid and pyrazole-3-carboxylic acid to highlight the influence of each structural component.
Predicted Fragmentation Pathways: A Mechanistic Deep Dive
Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode with minimal in-source fragmentation.[1][2] Subsequent collision-induced dissociation (CID) in the mass spectrometer's collision cell induces fragmentation, providing valuable structural information.[1][3]
Negative Ion Mode ESI-MS/MS: The Dominance of Decarboxylation
For carboxylic acids, negative ion mode is often preferred due to the facile deprotonation of the acidic proton, leading to a strong [M-H]⁻ signal.[4][5] The primary fragmentation pathway for the [M-H]⁻ ion of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid is expected to be the loss of carbon dioxide.
-
Initial Deprotonation: The molecule readily loses a proton from the carboxylic acid group to form the carboxylate anion [M-H]⁻.
-
Decarboxylation: The most facile fragmentation of a carboxylate anion is the neutral loss of CO₂ (44 Da). This is a charge-remote fragmentation that results in a resonance-stabilized carbanion.[6]
-
Further Fragmentation of the Cyclopentyl-Pyrazole Anion: The resulting anion can undergo further fragmentation, likely involving the cleavage of the cyclopentane ring or the pyrazole ring, although these would require higher collision energies.
Positive Ion Mode ESI-MS/MS: The Role of the Pyrazole Ring
In positive ion mode, protonation is most likely to occur on one of the nitrogen atoms of the pyrazole ring, as these are the most basic sites in the molecule.[7] The fragmentation of the resulting [M+H]⁺ ion is anticipated to be more complex than in the negative ion mode.
-
Initial Protonation: The pyrazole nitrogen acts as a proton acceptor, forming the [M+H]⁺ ion.
-
Loss of the Carboxylic Acid Group: A primary fragmentation pathway is the loss of the entire carboxylic acid group as a neutral species (HCOOH, 46 Da) or through a more complex rearrangement.
-
Cleavage of the Cyclopentane Ring: The protonated pyrazole can induce fragmentation of the cyclopentane ring through various ring-opening mechanisms.
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, typically through the loss of N₂ (28 Da) or HCN (27 Da), although this is often observed in electron ionization (EI) mass spectrometry.[8]
Comparative Fragmentation Analysis
To better understand the fragmentation of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid, we will compare its expected fragmentation with two structurally related compounds: 1-phenylcyclopentanecarboxylic acid and pyrazole-3-carboxylic acid.
| Compound | Structure | Key Predicted Fragmentations (Negative Ion Mode) | Key Predicted Fragmentations (Positive Ion Mode) |
| 1-(1-Pyrazolyl)cyclopentanecarboxylic acid | A pyrazole ring attached to a cyclopentane ring which also has a carboxylic acid group. | Primary: Loss of CO₂ (44 Da). Secondary: Ring cleavage of cyclopentane or pyrazole. | Primary: Loss of HCOOH (46 Da). Secondary: Cleavage of cyclopentane ring, loss of pyrazole. |
| 1-Phenylcyclopentanecarboxylic acid | A phenyl ring attached to a cyclopentane ring which also has a carboxylic acid group. | Primary: Loss of CO₂ (44 Da). Secondary: Fragmentation of the cyclopentyl ring, loss of benzene. | Primary: Loss of H₂O (18 Da), loss of HCOOH (46 Da). Secondary: Formation of the tropylium ion (m/z 91).[9] |
| Pyrazole-3-carboxylic acid | A pyrazole ring with a carboxylic acid group at position 3. | Primary: Loss of CO₂ (44 Da). Secondary: Loss of HCN (27 Da) from the pyrazole ring. | Primary: Loss of H₂O (18 Da), loss of CO (28 Da). Secondary: Ring cleavage of pyrazole. |
This comparison highlights how the interplay of the different structural motifs dictates the fragmentation pathways. The consistent loss of CO₂ in the negative ion mode across all three compounds underscores the dominant role of the carboxylic acid group in directing fragmentation. In the positive ion mode, the nature of the substituent on the cyclopentane ring (pyrazole vs. phenyl) significantly influences the subsequent fragmentation cascades.
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed, step-by-step methodology for acquiring high-quality ESI-MS/MS data for 1-(1-Pyrazolyl)cyclopentanecarboxylic acid.
Objective: To obtain the MS and MS/MS spectra of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid in both positive and negative ion modes.
Materials:
-
1-(1-Pyrazolyl)cyclopentanecarboxylic acid
-
LC-MS grade methanol
-
LC-MS grade water
-
LC-MS grade formic acid (for positive ion mode)
-
LC-MS grade ammonium hydroxide (for negative ion mode)
-
Calibrated tandem mass spectrometer with an ESI source
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid in methanol.
-
For positive ion mode analysis, dilute the stock solution to 1 µg/mL in a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid.
-
For negative ion mode analysis, dilute the stock solution to 1 µg/mL in a 50:50 (v/v) mixture of methanol and water containing 0.1% ammonium hydroxide.
-
-
Mass Spectrometer Setup:
-
Set the ESI source parameters as follows (instrument-specific optimization may be required):
-
Capillary Voltage: 3.5 kV (positive mode), -3.0 kV (negative mode)
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
-
MS Data Acquisition (Full Scan):
-
Infuse the prepared sample solution at a flow rate of 10 µL/min.
-
Acquire full scan mass spectra over a mass range of m/z 50-500.
-
Identify the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).
-
-
MS/MS Data Acquisition (Product Ion Scan):
-
Select the precursor ion identified in the full scan spectrum for fragmentation.
-
Perform product ion scans using a range of collision energies (e.g., 10, 20, and 30 eV) to observe the fragmentation pattern.
-
Use argon as the collision gas.
-
Acquire product ion spectra.
-
Data Analysis:
-
Process the acquired spectra to identify the m/z values of the fragment ions.
-
Propose structures for the observed fragment ions based on the predicted fragmentation pathways.
-
Compare the fragmentation patterns obtained in positive and negative ion modes.
Visualizing Fragmentation and Workflows
Visual diagrams are essential for conceptualizing complex scientific processes. Below are Graphviz diagrams illustrating the predicted fragmentation pathway and the experimental workflow.
Caption: Predicted fragmentation in negative ion mode.
Caption: Predicted fragmentation in positive ion mode.
Caption: Experimental workflow for MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid is dictated by the interplay of its three core structural motifs. In negative ion mode, the fragmentation is straightforward, dominated by the loss of carbon dioxide from the deprotonated carboxylic acid. The positive ion mode fragmentation is more intricate, with the protonated pyrazole ring directing a variety of fragmentation pathways, including the loss of the carboxylic acid group and cleavage of the cyclopentane ring. By comparing its fragmentation to that of related structures and following a robust experimental protocol, researchers can confidently identify and characterize this molecule in various applications.
References
-
Cole, R. B. (Ed.). (2011). Electrospray and MALDI mass spectrometry: fundamentals, instrumentation, and applications. John Wiley & Sons. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]
-
Gross, J. H. (2017). Mass spectrometry: a textbook. Springer. [Link]
-
Levsen, K., Schiebel, H. M., Behnke, B., Dötzer, R., Elend, M., & Thiele, H. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-2018. [Link]
-
NIST Chemistry WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]
-
PubChem. (n.d.). 1-Phenylcyclopentanecarboxylic acid. [Link]
Sources
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. youtube.com [youtube.com]
- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. 1-Phenylcyclopentanecarboxylic acid | C12H14O2 | CID 66167 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid and 1-Aminocyclopentanecarboxylic Acid for Drug Discovery Professionals
In the landscape of modern drug discovery, the exploration of unique chemical scaffolds that can modulate biological processes is of paramount importance. This guide provides an in-depth comparison of two structurally related cyclopentane derivatives: the well-characterized 1-aminocyclopentanecarboxylic acid (also known as cycloleucine) and the more novel 1-(1-pyrazolyl)cyclopentanecarboxylic acid. While cycloleucine has established roles as a research tool and has been investigated for its therapeutic potential, the pyrazole counterpart represents a frontier for new discoveries, building on the rich pharmacological history of pyrazole-containing compounds.
This document will delve into their distinct chemical properties, known and potential biological activities, and provide a framework for their experimental evaluation.
Structural and Physicochemical Properties: A Tale of Two Rings
At first glance, the two molecules share a common cyclopentanecarboxylic acid core, which imparts a degree of conformational rigidity. The key distinction lies in the substituent at the 1-position: a primary amine in cycloleucine versus a pyrazole ring in 1-(1-pyrazolyl)cyclopentanecarboxylic acid. This seemingly simple substitution has profound implications for the physicochemical properties and, consequently, the biological behavior of these compounds.
1-aminocyclopentanecarboxylic acid is a non-proteinogenic α-amino acid, meaning it is not one of the 22 protein-coding amino acids.[1][2] It exists as a zwitterion at physiological pH and is generally a white crystalline solid with moderate water solubility.[1]
In contrast, the introduction of the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, significantly alters the molecule's characteristics.[3] Pyrazole itself is a weak base and can act as both a hydrogen bond donor and acceptor.[3] This dual nature allows pyrazole-containing molecules to engage in a variety of interactions with biological targets.[3][4] The pyrazole moiety generally increases lipophilicity compared to a primary amine, which could influence membrane permeability and plasma protein binding.
Below is a table summarizing the key physicochemical properties of the two compounds. Note that the properties for 1-(1-pyrazolyl)cyclopentanecarboxylic acid are predicted based on the known characteristics of similar pyrazole derivatives, as extensive experimental data for this specific molecule is not widely available in public literature.
| Property | 1-Aminocyclopentanecarboxylic Acid (Cycloleucine) | 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid (Predicted) |
| Molecular Formula | C6H11NO2 | C9H12N2O2 |
| Molecular Weight | 129.16 g/mol | 180.21 g/mol |
| Functional Group | Primary Amine, Carboxylic Acid | Pyrazole, Carboxylic Acid |
| Polarity | High (Zwitterionic) | Moderate to High |
| Water Solubility | Moderately Soluble | Low to Moderately Soluble |
| Hydrogen Bonding | Donor and Acceptor | Donor and Acceptor |
| Key Structural Feature | Conformationally restricted amino acid | Aromatic heterocycle attached to a cycloalkane |
Biological Activity and Mechanism of Action: Knowns and Potentials
The biological activities of these two compounds are expected to be distinct, stemming directly from their differing functional groups.
1-Aminocyclopentanecarboxylic Acid (Cycloleucine): An Inhibitor of Methylation
Cycloleucine is a well-studied, non-metabolizable amino acid that acts as a specific and reversible inhibitor of nucleic acid methylation.[2] Its primary mechanism of action is the competitive inhibition of the enzyme methionine adenosyltransferase (MAT).[1][5] MAT catalyzes the formation of S-adenosylmethionine (SAM), the universal methyl donor in cells.[1][5] By inhibiting MAT, cycloleucine depletes the cellular pool of SAM, thereby disrupting methylation reactions that are crucial for DNA, RNA, and protein function.[2][5] This disruption of methylation has been shown to have cytostatic, immunosuppressive, and antineoplastic activities.[1]
Signaling Pathway: Inhibition of SAM Synthesis by Cycloleucine
Caption: Mechanism of action of 1-aminocyclopentanecarboxylic acid (cycloleucine).
1-(1-Pyrazolyl)cyclopentanecarboxylic Acid: A Scaffold for Diverse Biological Activities
While specific biological data for 1-(1-pyrazolyl)cyclopentanecarboxylic acid is scarce, the pyrazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs. Pyrazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][6][7][8]
The biological activity of pyrazole-containing compounds is often attributed to their ability to act as bioisosteres for other functional groups and to engage in specific interactions with enzyme active sites or receptors.[4] For instance, the nitrogen atoms of the pyrazole ring can form hydrogen bonds with amino acid residues in a target protein.[4]
Given this, it is plausible that 1-(1-pyrazolyl)cyclopentanecarboxylic acid could exhibit a range of biological activities, potentially acting as an enzyme inhibitor or a receptor ligand. Its activity profile would be highly dependent on the specific target it interacts with.
Comparative Experimental Evaluation: A Proposed Workflow
To objectively compare the biological and pharmacological profiles of these two compounds, a systematic experimental approach is necessary. The following workflow outlines key assays that would provide a comprehensive comparison.
Experimental Workflow for Comparative Analysis
Caption: A phased experimental workflow for comparing the two compounds.
Detailed Experimental Protocols
This assay will determine if 1-(1-pyrazolyl)cyclopentanecarboxylic acid, like cycloleucine, can inhibit MAT activity.
Principle: The activity of MAT is quantified by measuring the amount of pyrophosphate (PPi) produced in the conversion of L-methionine and ATP to SAM. The PPi is then detected by a colorimetric reagent.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Test compounds (dissolved in DMSO)
-
Colorimetric phosphate detection kit
-
384-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and cycloleucine (as a positive control) in assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Preparation: Dilute the MAT2A enzyme to the desired concentration in cold assay buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of the diluted MAT2A enzyme to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation: Prepare a master mix of L-methionine and ATP in assay buffer at 2x the final concentration. Add 10 µL of this master mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add 50 µL of the colorimetric phosphate detection reagent to each well. Incubate for 15-30 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
This assay will assess the effect of the compounds on the proliferation and viability of a relevant cancer cell line (e.g., HCT-116, a colon cancer cell line).
Principle: The water-soluble tetrazolium salt WST-1 is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.[9][10]
Materials:
-
HCT-116 cells
-
Cell culture medium (e.g., McCoy's 5A) with 10% FBS
-
Test compounds (dissolved in DMSO)
-
WST-1 reagent
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm (reference wavelength > 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value from the dose-response curve.
A panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be performed to predict the pharmacokinetic properties of the compounds.[11][12][13]
-
Aqueous Solubility: Determined by methods such as nephelometry to assess how well the compound dissolves in aqueous solutions.
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay is used to predict passive intestinal absorption.[13]
-
Metabolic Stability: Incubation with liver microsomes to determine the rate of metabolic clearance.
-
Plasma Protein Binding: Measured by equilibrium dialysis to determine the fraction of the compound bound to plasma proteins, which can affect its distribution and efficacy.
Conclusion and Future Directions
This guide provides a comparative analysis of 1-aminocyclopentanecarboxylic acid and the novel 1-(1-pyrazolyl)cyclopentanecarboxylic acid. While cycloleucine has a defined role as an inhibitor of S-adenosylmethionine synthesis, the pyrazole analogue represents a promising, yet underexplored, scaffold. The rich history of pyrazole derivatives in medicine suggests that 1-(1-pyrazolyl)cyclopentanecarboxylic acid could possess a range of valuable biological activities.[3][4][6][7]
The proposed experimental workflow provides a robust framework for elucidating the biological and pharmacological properties of this novel compound and comparing them directly to its well-characterized amino acid counterpart. The insights gained from such studies could pave the way for the development of new therapeutic agents.
References
- 1-Aminocyclopentanecarboxylic acid 52-52-8 wiki. (n.d.).
-
Charles River. (n.d.). In Vitro ADME Assays and Services. Retrieved March 2, 2026, from [Link].
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
-
Cycloleucine - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link].
-
Assay Guidance Manual. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. Retrieved March 2, 2026, from [Link].
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved March 2, 2026, from [Link].
-
Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Retrieved March 2, 2026, from [Link].
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
- Kumar, P., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1335-1340.
- Eyupoglu, F. C., et al. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. Haydarpasa Numune Medical Journal, 61(3), 281-288.
- Al-Ostoot, F. H., et al. (2022).
- Sharma, S., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
-
PubChem. (n.d.). 1-cyclopentyl-1h-pyrazole-5-carboxylic acid. Retrieved March 2, 2026, from [Link].
- Li, T., et al. (2018). Identification of a natural inhibitor of methionine adenosyltransferase 2A regulating one-carbon metabolism in keratinocytes. Journal of Cellular and Molecular Medicine, 23(2), 1013-1022.
- Wang, Y., et al. (2025). Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A)
- El-Sayed, M. A. A., et al. (2011).
-
MySkinRecipes. (n.d.). 1-Cyclopropyl-1H-pyrazole-4-carboxylic acid. Retrieved March 2, 2026, from [Link].
-
PubChem. (n.d.). 1-cyclopentyl-1h-pyrazole-4-carboxylic acid. Retrieved March 2, 2026, from [Link].
- Potapov, A. S., et al. (2016). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 14(3), 896-903.
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. Retrieved March 2, 2026, from [Link].
- Gonzalez, E., et al. (2015). 194 recent advances in the synthesis of new pyrazole derivatives.
- Kumar, P., et al. (2015).
-
Wikipedia. (n.d.). Cyclopentanecarboxylic acid. Retrieved March 2, 2026, from [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. academicstrive.com [academicstrive.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a natural inhibitor of methionine adenosyltransferase 2A regulating one-carbon metabolism in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]
- 11. criver.com [criver.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Chromatographic Purity Assessment of 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of developing robust, stability-indicating purity assays for complex pharmaceutical building blocks. 1-(1-Pyrazolyl)cyclopentanecarboxylic acid is a critical intermediate often utilized in the synthesis of biologically active molecules, such as SCD1/5 inhibitors. Ensuring its chromatographic purity is paramount, as trace impurities can drastically impact downstream synthetic yields and pharmacological safety profiles.
This guide objectively compares the analytical methodologies available for the purity assessment of this compound, detailing the physicochemical causality behind column selection, mobile phase optimization, and method validation.
Physicochemical Profiling & Method Rationale
To design a self-validating chromatographic system, we must first deconstruct the analyte's structural features and predict its behavior in a fluid stream:
-
Cyclopentane Core: This aliphatic ring imparts localized hydrophobicity, ensuring adequate retention on non-polar stationary phases (e.g., C18 or C8).
-
Carboxylic Acid Moiety: With a predicted
of approximately 4.5–5.0, this functional group is highly ionizable. If analyzed in a neutral mobile phase, the compound will exist as a carboxylate anion. This leads to severe peak tailing due to secondary electrostatic interactions with residual unreacted silanols on silica-based columns [1]. -
Pyrazole Ring: This nitrogen-rich heterocycle acts as a weak base (conjugate acid
~2.5) and provides a strong UV chromophore (optimal absorption at ~220 nm due to transitions).
The Causality of Phase Selection: Because the molecule possesses both a weakly acidic and a weakly basic group, it exhibits zwitterionic tendencies at intermediate pH levels. To achieve sharp, symmetrical peaks, we must force the molecule into a single ionization state. By utilizing an acidic mobile phase modifier—such as 0.1% Formic Acid (pH ~2.7) —we successfully suppress the ionization of the carboxylic acid, keeping it neutral [2]. While the pyrazole ring may become partially protonated at this pH, the hydrophobicity of the cyclopentane ring ensures strong retention on a Polar-Embedded C18 column (which resists phase collapse in highly aqueous conditions and shields residual silanols).
Comparative Chromatographic Strategies
To establish a comprehensive impurity profile, orthogonal techniques should be evaluated. Below is an objective comparison of the primary analytical alternatives for this compound.
| Analytical Parameter | RP-HPLC-UV (Primary QC) | UHPLC-PDA-MS (Impurity Profiling) | GC-FID (Residual Solvents) |
| Mechanism | Hydrophobic partitioning | Hydrophobic partitioning + Mass ID | Volatility / Boiling Point |
| Stationary Phase | Polar-embedded C18 (5 µm) | Sub-2 µm C18 (1.7 µm) | Cross-linked PEG (WAX) |
| Run Time | ~15–20 minutes | < 5 minutes | ~10 minutes |
| Sensitivity (LOD) | ~0.05% Area | ~0.01% Area (SIM mode) | ~10 ppm |
| Primary Use Case | Routine batch release, assay quantitation, and stability testing. | Identification of unknown degradants and co-eluting impurities. | Detection of volatile organic impurities from synthesis. |
| Limitations | Cannot identify co-eluting non-UV active impurities. | Higher instrument cost; matrix suppression in ESI+. | Analyte is non-volatile; requires derivatization if analyzing the API itself. |
Mandatory Visualization: Orthogonal Purity Workflow
Orthogonal chromatographic workflow for the comprehensive purity assessment of the target compound.
Step-by-Step Experimental Protocol: RP-HPLC-UV
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates real-time System Suitability Testing (SST) in accordance with USP General Chapter <621> [3], guaranteeing that the chromatographic system is fit-for-purpose before any sample data is reported.
A. Chromatographic Conditions
-
Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent polar-embedded phase.
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0.0 - 2.0 min: 5% B
-
2.0 - 12.0 min: 5%
60% B -
12.0 - 15.0 min: 60%
95% B -
15.0 - 18.0 min: 95% B (Wash)
-
18.1 - 22.0 min: 5% B (Equilibration)
-
B. Self-Validating Execution Sequence
-
Blank Injection (Diluent - 50:50 Water:Acetonitrile):
-
Causality: Establishes the baseline and proves the absence of carryover or ghost peaks from the injector needle.
-
-
System Suitability Solution (SST - 0.5 mg/mL API spiked with 0.5% known impurity):
-
Causality: Validates the resolving power of the column.
-
Acceptance Criteria: Resolution (
) between the API and the closest eluting impurity must be . The USP Tailing Factor ( ) for the API peak must be .
-
-
Standard Precision Injections (6 Replicates of 0.5 mg/mL API):
-
Causality: Confirms injector reproducibility and detector stability.
-
Acceptance Criteria: Relative Standard Deviation (%RSD) of the peak areas must be
.
-
-
Sample Analysis (Bracketed):
-
Inject unknown samples in duplicate. Bracket every 10 sample injections with a Standard injection to prove system drift has not occurred during the run.
-
Method Validation Alignment (ICH Q2(R2))
When transitioning this method from R&D to a GMP environment, it must be validated according to the recently updated ICH Q2(R2) guidelines [4]. For a quantitative impurity assay, the following parameters must be established:
-
Specificity: Demonstrate that the 1-(1-Pyrazolyl)cyclopentanecarboxylic acid peak is spectrally pure using a Photodiode Array (PDA) detector (Peak Purity Angle < Purity Threshold) and is completely resolved from forced degradation products (acid, base, peroxide, thermal, and photolytic stress).
-
Linearity & Range: Establish a linear response from the Reporting Level (typically 0.05% of the nominal concentration) up to 120% of the specification limit.
-
Accuracy: Perform recovery studies by spiking known amounts of impurities into the API matrix at 50%, 100%, and 150% of the specification limit.
-
Robustness: Deliberately vary the flow rate (
mL/min), column temperature ( C), and mobile phase pH ( units) to prove the method's reliability under normal operational fluctuations.
References
-
Lupo, S., & Kahler, T. "New Advice on an Old Topic: Buffers in Reversed-Phase HPLC." LCGC International, Dec 2020. Available at:[Link]
-
United States Pharmacopeia (USP). "General Chapter <621> Chromatography." Agilent Technologies Method Modernization Guide. Available at:[Link]
-
European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." EMA, Jun 2024. Available at:[Link]
A Researcher's Guide to Reference Standards for the Analysis of 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
Introduction
1-(1-Pyrazolyl)cyclopentanecarboxylic acid, a molecule combining a pyrazole ring with a cyclopentanecarboxylic acid moiety, represents a class of compounds with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a cornerstone in many pharmacologically active agents, known for a wide spectrum of biological activities including anticancer and anti-inflammatory properties.[1][2] As research into novel pyrazole derivatives progresses, the need for robust and reliable analytical methods becomes paramount. Foundational to any quantitative analysis, method validation, or quality control is the availability of a well-characterized reference standard.
This guide provides a comprehensive framework for researchers, analytical scientists, and drug development professionals on establishing, characterizing, and comparing reference standards for 1-(1-Pyrazolyl)cyclopentanecarboxylic acid. We will move beyond simple procedural lists to explore the scientific rationale behind the selection of analytical techniques, the hierarchy of reference materials, and the self-validating systems required for ensuring data integrity in a research and development setting.
The Reference Standard Hierarchy: A Framework for Quality
In analytical science, not all standards are created equal. Their classification is based on their purity, the extent of their characterization, and their traceability to recognized standards, such as those from the National Institute of Standards and Technology (NIST) or pharmacopeias (e.g., USP, EP).[3][4] Understanding this hierarchy is crucial for selecting the appropriate material for a given application, from initial research to regulated quality control.[5]
The two primary tiers are the Primary Standard and the Secondary (or Working) Standard. A primary standard is a substance of high purity that is extensively characterized. A secondary standard is qualified by comparing it to the primary standard, making it a more cost-effective choice for routine, day-to-day analyses.[6]
Caption: Metrological hierarchy of analytical reference standards.
Establishing a Primary Reference Standard for 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
When a Certified Reference Material (CRM) from a national metrology institute or pharmacopeia is unavailable, an organization must establish its own in-house primary standard.[7] This process requires a multi-faceted analytical approach to unequivocally confirm the material's identity, purity, and other critical attributes. This endeavor is governed by principles outlined in guidelines such as the ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[8][9]
Pillar 1: Identity Confirmation
The first step is to confirm that the molecule's structure is correct. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition. Fragmentation patterns observed in MS/MS analysis can further corroborate the structure by identifying characteristic pieces of the molecule, such as the pyrazole and cyclopentanecarboxylic acid moieties.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[11][12] The ¹H NMR spectrum will show characteristic signals for the protons on the pyrazole ring, the cyclopentyl ring, and the acidic proton of the carboxylic acid group.[13][14] The number of signals, their chemical shifts, splitting patterns, and integration values must all be consistent with the proposed structure.
Pillar 2: Purity and Assay Determination
Purity assessment is the most critical aspect of reference standard characterization. The goal is to identify and quantify all significant impurities (organic, inorganic, residual solvents, and water). The "mass balance" approach is a trusted method for assigning an assay value.
Assay = 100% - Organic Impurities - Water Content - Residual Solvents - Inorganic Impurities
A comparison of common analytical approaches for organic purity is essential.
Comparison of Purity Assessment Methods
| Method | Principle | Strengths | Limitations | Best For |
| Reversed-Phase HPLC with UV Detection | Separates compounds based on polarity. Detection relies on a UV chromophore (the pyrazole ring). | Widely available, robust, excellent for separating closely related impurities.[15] | Requires that all impurities have a similar UV response to the main peak for accurate area-% purity, which is rarely the case. May require derivatization for compounds without a chromophore.[16][17] | Routine quality control and stability testing where the impurity profile is known. |
| Gas Chromatography with Mass Spectrometry (GC-MS) | Separates volatile compounds based on boiling point and polarity. | Highly sensitive and specific for volatile or semi-volatile impurities and residual solvents. Provides structural information on impurities.[18] | Requires the analyte to be volatile or to be derivatized to become volatile. High temperatures can cause degradation of thermally labile compounds. | Assessing volatile organic impurities and residual solvents. |
| Quantitative NMR (qNMR) | Provides a direct measurement of the analyte concentration against a certified internal standard. | Does not require a reference standard of the analyte itself. Provides a direct, primary method of quantification. Highly accurate and precise. | Requires a specialized, well-calibrated instrument and a suitable internal standard that does not have overlapping signals with the analyte. Lower sensitivity than chromatographic methods. | Definitive assignment of purity and assay for a primary reference standard. |
For establishing a primary standard for 1-(1-Pyrazolyl)cyclopentanecarboxylic acid, a high-performance liquid chromatography (HPLC) method is indispensable for profiling organic impurities. Given the presence of the pyrazole ring, UV detection is a viable approach.
Pillar 3: Characterization of Other Impurities
-
Water Content: Determined using Karl Fischer titration, a highly specific and accurate method for water quantification.
-
Residual Solvents: Gas Chromatography with Headspace sampling (HS-GC) is the standard method for identifying and quantifying residual solvents from the synthesis process.
-
Inorganic Impurities: Assessed by the sulfated ash test, which measures the amount of residual inorganic substance after combustion.
Comparison: In-House Primary Standard vs. Commercial Certified Reference Material (CRM)
The decision to develop an in-house standard versus purchasing a commercial CRM involves a trade-off between speed, cost, and regulatory standing.
| Factor | In-House Primary Standard | Commercial Certified Reference Material (CRM) |
| Traceability | Traceability must be established and documented by the user. | Comes with a certificate providing documented traceability to SI units or other recognized standards.[3] |
| Characterization | User is responsible for all analytical work and documentation. | Extensively characterized by the provider under an accredited quality system (e.g., ISO 17034).[7] |
| Regulatory Acceptance | May require significant justification and submission of full characterization data to regulatory agencies.[6] | Generally accepted by regulatory authorities (e.g., FDA, EMA) with minimal justification. |
| Cost | High initial investment in analyst time, instrument usage, and potential for repeat work. | High upfront purchase price per unit. |
| Availability & Lead Time | Can be produced on-demand from a synthesized batch of material. | Subject to provider's stock levels and shipping times. Custom synthesis can be lengthy.[19] |
| Intended Use | Qualifying secondary standards, method development and validation. | Critical applications: instrument calibration, definitive method validation, and as a primary standard in regulated environments.[4] |
Workflow for Qualifying a Secondary (Working) Reference Standard
For routine analysis, using the costly primary standard is impractical. Instead, a larger batch of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid is designated as the secondary standard and is qualified against the primary standard. This ensures traceability and conserves the primary material.
Caption: Workflow for the qualification of a secondary reference standard.
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of 1-(1-Pyrazolyl)cyclopentanecarboxylic acid. All analytical methods must be properly validated for their intended use.[20]
Protocol 1: HPLC-UV Method for Purity Determination
This reversed-phase HPLC method is designed to separate the main component from potential process-related impurities and degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
System Suitability Solution: Prepare a solution of the reference standard at ~0.5 mg/mL and spike with a known, related impurity if available.
-
Sample Solution: Accurately weigh and dissolve the sample in Diluent to a final concentration of ~0.5 mg/mL.
3. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Provides stable retention times and improved peak shape. |
| Detection Wavelength | 220 nm | The pyrazole ring exhibits UV absorbance at lower wavelengths. A DAD should be used to assess peak purity across the spectrum. |
| Injection Volume | 10 µL | Balances sensitivity with the risk of column overload. |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 20.0 | 90 | |
| 25.0 | 90 | |
| 25.1 | 10 | |
| 30.0 | 10 |
4. System Suitability Test (SST):
-
Before sample analysis, inject the SST solution five times.
-
The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
The resolution between the main component and the spiked impurity should be ≥ 2.0.
-
This ensures the system is performing adequately for the analysis.[15]
5. Analysis and Calculation:
-
Inject the diluent (as a blank) followed by the sample solution.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
Calculate the purity using the area percent method (Note: this assumes all impurities have the same response factor as the main component).
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: ¹H NMR Analysis for Identity and Assay (qNMR)
This protocol describes the use of ¹H NMR for identity confirmation and for assigning a definitive assay value using an internal standard.
1. Instrumentation and Reagents:
-
NMR Spectrometer (≥ 400 MHz).
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard (IS): A certified reference material with known purity, such as Maleic Acid or Dimethyl sulfone. The IS must be stable, non-volatile, not react with the sample, and have at least one signal in a clear region of the spectrum.
2. Sample Preparation:
-
Accurately weigh ~10 mg of the 1-(1-Pyrazolyl)cyclopentanecarboxylic acid reference standard into a vial.
-
Accurately weigh ~10 mg of the chosen Internal Standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
3. NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters:
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified. A value of 30-60 seconds is often sufficient.
-
Pulse Angle: 90°.
-
Number of Scans: ≥ 16 (to ensure good signal-to-noise).
-
4. Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal for 1-(1-Pyrazolyl)cyclopentanecarboxylic acid (e.g., a specific proton on the pyrazole ring).
-
Integrate a well-resolved signal for the Internal Standard.
-
Calculate the assay (P) of the analyte using the following formula:
P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Conclusion
The integrity of all analytical data generated during drug discovery and development hinges on the quality of the reference standards used. For a novel compound like 1-(1-Pyrazolyl)cyclopentanecarboxylic acid, where a compendial standard is not available, establishing a well-characterized in-house primary standard is a critical, non-negotiable activity. This process requires a suite of orthogonal analytical techniques to confirm identity and rigorously assess purity. By comparing chromatographic and spectroscopic methods, and understanding the trade-offs between creating an in-house standard and procuring a commercial CRM, researchers can make informed decisions that ensure data reliability, support project progression, and build a solid foundation for future regulatory submissions.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available at: [Link]
-
A tris(pyrazolyl)-based model for the aminocyclopropane carboxylic acid oxidase and its behavior towards oxidants. PMC. Available at: [Link]
-
Pyrazole-4-carboxylic acid | C4H4N2O2. PubChem. Available at: [Link]
-
Cyclopentanecarboxylic acid | C6H10O2. PubChem. Available at: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
-
ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
Selecting the right Certified Reference Material (CRM) for your laboratory. ARO Scientific. Available at: [Link]
-
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. SpringerLink. Available at: [Link]
-
NMR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]
-
Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. IntuitionLabs. Available at: [Link]
-
A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society. Available at: [Link]
-
ICH Q7 GMP Guidelines for Pharma: A Complete Guide. Qualityze. Available at: [Link]
-
Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS. JEOL. Available at: [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. Available at: [Link]
-
Qualification of analytical instruments for use in the pharmaceutical industry: A scientific approach. PMC. Available at: [Link]
-
Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. American Journal of Enology and Viticulture. Available at: [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available at: [Link]
-
A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. SlideShare. Available at: [Link]
-
CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Calgary. Available at: [Link]
-
The selection use of reference materials in pharmaceutical and clinical laboratories. SlideShare. Available at: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]
-
A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. Available at: [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selecting the right Certified Reference Material (CRM) for your laboratory [aroscientific.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. edqm.eu [edqm.eu]
- 7. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 8. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. qualityze.com [qualityze.com]
- 10. researchgate.net [researchgate.net]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ijcpa.in [ijcpa.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jeol.com [jeol.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Qualification of analytical instruments for use in the pharmaceutical industry: A scientific approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
As Senior Application Scientist, this guide provides a comprehensive operational plan for the proper disposal of 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This document moves beyond a simple checklist, delving into the scientific rationale behind these essential procedures to empower researchers with the knowledge for safe and responsible chemical handling.
Hazard Assessment: An Expert-Informed Profile
Table 1: Probable Hazard Profile for 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid
| Hazard Category | Anticipated Risk | Recommended Precautions & Rationale |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed.[3][4] | Do not ingest. Wash hands thoroughly after handling. This prevents accidental poisoning. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][5][6][7] | Wear nitrile gloves and a lab coat. Avoid contact. The carboxylic acid and heterocyclic moieties can irritate skin tissue. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][5][6][8] | Wear chemical safety goggles. This is critical to prevent painful and potentially lasting eye damage. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[3][6][8] | Handle in a well-ventilated area or a chemical fume hood, especially when transferring solid material. This minimizes inhalation of airborne particles. |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong bases.[6][7] | Do not mix with these materials in waste containers. Exothermic or hazardous reactions can occur. |
| Environmental Hazard | Nitrogen-containing heterocyclic compounds can be environmental pollutants.[9] | Prevent release into the environment. Do not dispose of down the drain.[8][10] |
The Regulatory Imperative: Why This Matters
The disposal of laboratory chemical waste is strictly regulated by governmental bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] These regulations mandate that generators of chemical waste are responsible for its proper characterization, handling, and disposal.[12] Treating all waste chemical solids and liquids as hazardous unless confirmed otherwise is a foundational principle of laboratory safety and compliance.[12]
Core Disposal Protocol: A Step-by-Step Workflow
This protocol outlines the standard operating procedure for disposing of 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid and associated waste materials.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure you are wearing the appropriate PPE.
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization and Segregation
Properly characterizing and segregating waste is the most critical step in ensuring safety.
-
Pure or Concentrated Compound: Unused or expired 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid must be disposed of as hazardous chemical waste.
-
Contaminated Labware: Items grossly contaminated with the compound (e.g., weigh boats, contaminated gloves, absorbent pads from a spill) should also be collected as solid hazardous waste.
-
Solutions: Aqueous or organic solutions containing this compound must be collected as liquid hazardous waste.
-
Segregation: This waste stream must be kept separate from incompatible materials, particularly strong oxidizing agents and bases.[6][7]
Step 3: Containerization and Labeling
All hazardous waste must be accumulated in appropriate, clearly labeled containers.
-
Container Selection: Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) bottle for solids or liquids). The container must be in good condition and have a secure, leak-proof lid.[11]
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE" .[13] The label must also clearly list all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[10][13]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated SAA.[10]
-
The SAA must be under the control of laboratory personnel.[13]
-
Keep the waste container closed at all times except when adding waste.[10][13]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[10][12]
Step 5: Final Disposal
Laboratory personnel should never transport hazardous waste themselves or attempt to dispose of it via standard drains or trash.[12]
-
Contact EH&S: When your waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.[12][13] They are trained professionals who will manage the final disposal process in a compliant manner.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid waste.
Caption: Workflow for compliant disposal of chemical waste.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct responses.
Spill Management
For a small, incidental spill of solid 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid that you are trained to handle:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Secure the area to prevent further spread.
-
Protect Yourself: Ensure you are wearing your full PPE.
-
Contain and Clean: Gently sweep up the solid material to avoid creating dust.[14][15] Place the swept-up material and any contaminated cleaning supplies (e.g., absorbent pads) into a designated container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor or EH&S department.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7] Show the SDS or container label to the medical personnel.
By adhering to this comprehensive guide, researchers can manage and dispose of 1-(1-Pyrazolyl)cyclopentanecarboxylic Acid safely, ensuring a secure working environment and upholding their commitment to environmental stewardship.
References
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Publishing. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. Retrieved from [Link]
-
Princeton University. (n.d.). Laboratory Waste Management Guidelines. Princeton EHS. Retrieved from [Link]
-
IJNRD. (2025, December 15). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development. Retrieved from [Link]
-
EDP Sciences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. EPA.gov. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008, July 15). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. PubMed. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. Retrieved from [Link]
-
OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. Retrieved from [Link]
-
MDPI. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Retrieved from [Link]
-
The Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). Retrieved from [Link]
-
MDPI. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. Retrieved from [Link]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. epj-conferences.org [epj-conferences.org]
- 3. aaronchem.com [aaronchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. odu.edu [odu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. vumc.org [vumc.org]
- 13. research.columbia.edu [research.columbia.edu]
- 14. combi-blocks.com [combi-blocks.com]
- 15. fishersci.co.uk [fishersci.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
